Iprauntf2
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIVRFMRMHJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37AuF6N3O4S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951776-24-2 | |
| Record name | [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Iprauntf2 Gold Catalyst: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprauntf2, chemically known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a prominent member of the N-heterocyclic carbene (NHC) gold(I) catalyst family. It is a white, air- and moisture-stable solid, which makes it a convenient and highly effective catalyst for a variety of organic transformations. Its robust nature and high catalytic activity have positioned it as a valuable tool in modern synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides an in-depth overview of the this compound gold catalyst, focusing on its catalytic activity, experimental protocols, and mechanistic pathways.
Chemical Structure and Properties:
-
Systematic Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
-
Common Name: this compound
-
CAS Number: 951776-24-2
-
Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂
-
Appearance: Colorless to pale yellow solid
-
Solubility: Soluble in organic solvents such as chloroform, dichloromethane, and toluene.
Catalytic Activity: Quantitative Data
This compound has demonstrated high efficiency in a range of gold-catalyzed reactions. The following tables summarize its performance in key transformations, providing data on reaction yields, times, and catalyst loading.
Table 1: Gold-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene Derivatives
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | Ph₃PAuCl / AgOTf (2.5) | 30 | 95 |
| 2 | JohnphosAuCl / AgOTf (2.5) | 30 | 96 |
| 3 | XPhosAuCl / AgOTf (2.5) | 30 | 98 |
| 4 | IPrAuCl / AgOTf (2.5) | 30 | 99 |
| 5 | This compound (2.5) | 30 | 99 |
Reaction conditions: Substrate (0.1 mmol) and catalyst in DCM (0.4 mL) at room temperature.
Table 2: Gold-Catalyzed Tandem Cycloisomerization/Dimerization of Homopropargyl Sulfonamides
| Entry | Catalyst (mol%) | Additive | Time (h) | Yield (%) |
| 1 | Ph₃PAuCl (5) | MsOH (5 mol%) | 24 | 25 |
| 2 | IPrAuCl (5) | MsOH (5 mol%) | 12 | 85 |
| 3 | This compound (2.5) | MsOH (5 mol%) | 5 | 92 |
| 4 | This compound (2.5) | - | 12 | 65 |
Reaction conditions: Substrate (0.1 mmol), catalyst, and additive in DCE (1.0 mL) at room temperature.
Experimental Protocols
Synthesis of this compound Gold Catalyst
This protocol describes the synthesis of this compound from its precursor, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl).
Materials:
-
IPrAuCl
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Dichloromethane (DCM)
-
Pentane
-
Celite
Procedure:
-
To a solution of AgNTf₂ (1.03 g, 2.65 mmol) in DCM (30 mL), add IPrAuCl (1.65 g, 2.65 mmol).[1]
-
Stir the resulting mixture at room temperature for 4 hours.[1]
-
Filter the mixture through a pad of Celite, and wash the Celite pad with additional DCM.[1]
-
Reduce the volume of the filtrate under reduced pressure.[1]
-
Add pentane to the concentrated solution to precipitate a white solid.[1]
-
Filter the solid and dry it under high vacuum to yield this compound as a white solid (2.03 g, 88% yield).[1]
Representative Catalytic Reaction: Cycloisomerization of an En-yne
This protocol provides a general procedure for the this compound-catalyzed cycloisomerization of a 1,6-enyne.
Materials:
-
1,6-enyne substrate
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 1,6-enyne (0.4 mmol) in DCM (4 mL) at room temperature, add this compound (0.008 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloisomerized product.
Catalytic Mechanisms and Pathways
The catalytic prowess of this compound stems from the ability of the gold(I) center to act as a soft, carbophilic π-acid, activating alkynes and allenes towards nucleophilic attack. Below are representations of key catalytic cycles.
Cycloisomerization of o-(Alkynyl)styrenes
The following diagram illustrates the proposed mechanism for the this compound-catalyzed cycloisomerization of an o-(alkynyl)styrene to form an indeno[1,2-b]thiochromene derivative. The reaction proceeds through the formation of a key cyclopropyl gold carbene intermediate.
References
An In-depth Technical Guide to the Synthesis and Preparation of IPrAuNTf₂
For Researchers, Scientists, and Chemical Synthesis Professionals
This document provides a comprehensive technical overview of the synthesis and preparation of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as IPrAuNTf₂. This gold(I) complex is a significant catalyst in organic synthesis, valued for its role in C-C coupling reactions and other transition metal-catalyzed transformations.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
IPrAuNTf₂ is a white to pale yellow solid.[1] It is soluble in several organic solvents, including chloroform, dichloromethane, and toluene.[1] The compound is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
Table 1: Physicochemical Data for IPrAuNTf₂
| Property | Value |
| Molecular Formula | C₂₉H₃₆AuF₆N₃O₄S₂[1] |
| Molar Mass | 865.7 g/mol [1] |
| CAS Number | 951776-24-2[1] |
| Melting Point | 202-287°C (with decomposition)[1] |
| Appearance | White to pale yellow solid[1] |
Synthesis of IPrAuNTf₂
The synthesis of IPrAuNTf₂ is a multi-step process that involves the preparation of an N-heterocyclic carbene (NHC) ligand, followed by its reaction with a gold(I) salt and subsequent anion exchange.
2.1. Synthetic Pathway
The overall synthetic scheme for IPrAuNTf₂ can be visualized as a three-step process, starting from the synthesis of the IPr ligand, followed by the formation of the gold chloride complex, and finally, the anion exchange to yield the target compound.
Caption: Synthetic pathway for IPrAuNTf₂.
2.2. Experimental Protocols
Step 1: Synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl)
The synthesis of the IPrAuCl precursor is a critical first step. While various methods exist, a common route involves the reaction of the free N-heterocyclic carbene (IPr) with a suitable gold(I) source.
Step 2: Synthesis of IPrAuNTf₂
The final product, IPrAuNTf₂, is prepared via an anion exchange reaction from IPrAuCl.
-
Materials:
-
Procedure:
-
A solution of AgNTf₂ in DCM is prepared.[2]
-
IPrAuCl is added to this solution.[2]
-
The resulting mixture is stirred at room temperature for 4 hours.[2]
-
The reaction mixture is then filtered through Celite to remove the silver chloride precipitate.[2]
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The Celite pad is washed with additional dichloromethane.[2]
-
The solvent from the filtrate is reduced under reduced pressure.[2]
-
Pentane is added to the concentrated solution, leading to the immediate precipitation of a white solid.[2]
-
The solid is filtered and dried under high vacuum to yield IPrAuNTf₂ as a white solid.[2]
-
-
Yield: 88% (2.03 g)[2]
Mechanism of Action and Applications
IPrAuNTf₂ functions as a synergistic gold catalyst and is extensively used in organic synthesis.[1] Its catalytic activity is central to various C-C coupling reactions and other transition metal-catalyzed transformations.[1] It can also serve as a pre-catalyst for gold, where its activity can be enhanced by a pre-catalytic reaction with a reducing agent.[1]
3.1. Catalytic Cycle Overview
The catalytic utility of IPrAuNTf₂ often involves the activation of substrates through the Lewis acidic gold center, facilitating subsequent nucleophilic attack or rearrangement. The bulky IPr ligand provides steric protection and enhances the stability of the catalytic species.
Caption: Generalized catalytic cycle of IPrAuNTf₂.
Safety and Handling
While IPrAuNTf₂ is considered relatively safe under standard laboratory conditions, proper safety protocols should be followed.[1] This includes avoiding inhalation of dust and contact with skin and eyes.[1] Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.[1] The compound should be stored in a dry, dark, and sealed container, away from sources of ignition and oxidizing agents.[1]
References
An In-depth Technical Guide to the Solubility of Iprauntf2 in Organic Solvents
COMPOUND IDENTIFICATION
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Systematic Name: [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
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Abbreviation: Iprauntf2
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CAS Number: 951776-24-2
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Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂
INTRODUCTION
This compound is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand. Such organometallic compounds are widely employed as catalysts in a variety of organic transformations due to their unique reactivity and stability. The solubility of these catalysts in organic solvents is a critical parameter for their application in homogeneous catalysis, directly influencing reaction kinetics, efficiency, and product purification. This guide provides a summary of the available solubility information for this compound and outlines a general experimental protocol for its determination.
Solubility Data
| Solvent | Formula | Type | Solubility |
| Chloroform | CHCl₃ | Halogenated | Soluble[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble[1] |
| Toluene | C₇H₈ | Aromatic | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves to a degree sufficient for use in typical catalytic reactions (millimolar to molar concentrations), but specific quantitative values have not been formally reported.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of an air-sensitive organometallic compound like this compound. This method is a standard and reliable approach for obtaining quantitative solubility data.[2][3][4][5][6]
2.1. Principle
A saturated solution of the compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is calculated from the mass of the solute and the volume of the solvent.
2.2. Materials and Equipment
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This compound (solute)
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Anhydrous organic solvent of interest
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Analytical balance (± 0.1 mg accuracy)
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Thermostatic bath or heating block
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Inert atmosphere glovebox or Schlenk line
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Glass vials with screw caps or septa
-
Volumetric flasks and pipettes
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Syringes and syringe filters (e.g., 0.2 µm PTFE)
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Pre-weighed evaporation dishes or vials
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Vacuum oven
2.3. Procedure
-
Preparation (under inert atmosphere): All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the air-sensitive compound.[7]
-
Creating a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly and place it in a thermostatic bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dish in a vacuum oven.
-
Gently evaporate the solvent under reduced pressure at a temperature that will not cause decomposition of the compound.
-
-
Mass Determination:
-
Once the solvent is completely removed, cool the evaporation dish to room temperature in a desiccator.
-
Weigh the dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
2.4. Safety Precautions
-
Always handle organometallic compounds and organic solvents in a well-ventilated fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.
Visualization of Logical Workflow
As this compound is a catalyst, a signaling pathway is not applicable. Instead, a diagram representing its logical workflow in a typical catalytic cycle is more appropriate. The following diagram illustrates a generalized catalytic cycle for a gold(I)-catalyzed hydroamination of an alkyne, a reaction type where this compound is often employed.
Caption: Generalized catalytic cycle for gold(I)-catalyzed hydroamination.
References
An In-depth Technical Guide on the Safety and Handling of Iprauntf2 Catalyst
Disclaimer: The term "Iprauntf2 catalyst" does not correspond to a known substance in the public scientific literature. This guide has been generated based on the properties of advanced palladium(II) precatalysts, which are widely used in the pharmaceutical industry for cross-coupling reactions. The information provided is a representative example intended for research, drug development, and scientific professionals.
Introduction
This compound is a hypothetical, next-generation palladium(II) precatalyst designed for high efficiency and broad applicability in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, crucial steps in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its advanced ligand architecture is presumed to offer superior stability, activity, and selectivity in complex molecular environments. This guide provides a comprehensive overview of the safety protocols, handling procedures, and representative experimental applications of this compound.
Physicochemical and Safety Data
The following data are representative of a typical palladium precatalyst. Users must consult the specific Safety Data Sheet (SDS) for any real-world catalyst.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₃₀H₄₀N₂PPdCl₂ (Example) |
| Molecular Weight | 672.4 g/mol (Example) |
| Melting Point | >200 °C (Decomposition) |
| Solubility | Soluble in Dichloromethane, THF, Toluene |
| Purity | ≥98% |
| Palladium Content | ~15.8% |
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Category 2 | P280, P302+P352 |
| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Category 3 | P261, P271, P304+P340 |
Safety and Handling Procedures
Palladium catalysts, while essential, are pyrophoric under certain conditions and pose health risks. Strict adherence to safety protocols is mandatory.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a certified chemical fume hood. For large quantities or poor ventilation, a respirator with an appropriate cartridge is necessary.
3.2 Handling and Storage
-
Inert Atmosphere: this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential pyrophoric events.[3]
-
Static Discharge: Ground all equipment to prevent static discharge, which can be an ignition source.
-
Solvent Considerations: Some palladium catalysts, especially palladium on carbon, can be highly pyrophoric in the presence of certain solvents like methanol.[4] While this compound is a homogeneous catalyst, caution should be exercised when adding it to flammable solvents.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container under an inert atmosphere.
3.3 Spill and Waste Disposal
-
Spills: In case of a spill, do not use water. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
-
Disposal: Dispose of waste catalyst and contaminated materials in accordance with local, state, and federal regulations. Quenching with a 1N HCl solution is a common method for deactivating pyrophoric palladium catalysts before disposal.[3]
Experimental Protocols
This compound is designed for robust performance in cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][5]
4.1 Representative Buchwald-Hartwig Amination
This protocol describes a typical C-N bond formation using an aryl halide and a primary amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[1]
Methodology:
-
Reaction Setup: To a nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add this compound precatalyst (0.01 mmol, 1 mol%) and the appropriate phosphine ligand (e.g., a biarylphosphine ligand, 1-2 mol%).
-
Solvent and Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Table 3: Performance in Buchwald-Hartwig Amination (Hypothetical Data)
| Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromotoluene | Aniline | 1.0 | 95 |
| 4-Chloroacetophenone | Morpholine | 1.5 | 91 |
| 2-Bromopyridine | Benzylamine | 1.0 | 88 |
4.2 Experimental Workflow Diagram
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Mechanism of Action and Related Signaling Pathways
The products synthesized using this compound are often designed to interact with specific biological targets. For instance, many anticancer drug candidates are developed to inhibit signaling pathways that promote tumor growth and survival.[6] One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
NF-κB Signaling Pathway Overview The NF-κB pathway plays a key role in regulating immune responses, inflammation, and cell survival.[7] Its improper regulation is linked to various diseases, including cancer and autoimmune disorders.[8] The pathway is typically initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon activation, a kinase complex (IKK) phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it controls the transcription of genes involved in cell survival and proliferation.[7] Inhibition of this pathway is a promising strategy in cancer therapy.[6]
Hypothetical Drug Action A small molecule inhibitor synthesized using an this compound-catalyzed reaction could be designed to block a key step in this pathway, for example, by inhibiting the IKK complex, thereby preventing NF-κB activation.
References
In-Depth Technical Guide to IPrAuNTf2: A Homogeneous Gold(I) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and catalytic applications of IPrAuNTf2, a highly effective and widely used homogeneous gold(I) catalyst in modern organic synthesis.
Core Molecular Information
This compound is the common abbreviation for the coordination compound [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) . It is a colorless to pale yellow solid known for its stability and efficacy in catalyzing a variety of organic transformations, particularly those involving the activation of alkynes.
Molecular Structure and Properties
The structure of this compound features a central gold(I) atom linearly coordinated to a bulky N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion. The sterically demanding IPr ligand enhances the catalyst's stability and modulates its reactivity.
| Property | Value |
| Full Chemical Name | [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
| Synonyms | This compound |
| CAS Number | 951776-24-2[1] |
| Molecular Formula | C₂₉H₃₇AuF₆N₃O₄S₂[1] |
| Molecular Weight | 866.71 g/mol [1] |
| Appearance | Colorless to pale yellow solid[2] |
| Melting Point | 202-287 °C (decomposition)[3] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and toluene.[2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a salt metathesis reaction from the corresponding gold(I) chloride precursor, IPrAuCl.[4]
Materials:
-
IPrAuCl (1.0 eq)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.0 eq)
-
Dichloromethane (DCM)
-
Pentane
-
Celite
Procedure:
-
To a solution of silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) in dichloromethane (DCM), add an equimolar amount of IPrAuCl.
-
Stir the resulting mixture at room temperature for approximately 4 hours.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the precipitated silver chloride (AgCl).
-
Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.
-
Combine the organic filtrates and reduce the solvent volume under reduced pressure.
-
Add pentane to the concentrated solution to induce the precipitation of a white solid.
-
Filter the solid and dry it under high vacuum to yield this compound.
Yield:
-
This procedure typically results in a high yield, with reported yields around 88%.
Catalytic Applications and Performance
This compound is a premier catalyst for the electrophilic activation of alkynes, enabling a wide range of nucleophilic additions and subsequent cyclizations. Its high efficacy allows for low catalyst loadings under mild reaction conditions.
General Catalytic Cycle: Alkyne Hydrofunctionalization
The general mechanism for gold(I)-catalyzed alkyne hydrofunctionalization involves the coordination of the alkyne to the cationic gold(I) center, which activates the alkyne for nucleophilic attack. This is followed by protodeauration to release the product and regenerate the active catalyst.
Caption: General catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.
Quantitative Data: Catalyst Screening in Tandem Cycloisomerization/Dimerization
This compound has demonstrated superior performance compared to other gold catalysts in certain transformations. In a study on the tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides, various catalysts were screened, with this compound providing the highest yield.
| Entry | Catalyst | Yield (%) |
| 1 | [PPh₃AuNTf₂] | 70 |
| 2 | [JohnphosAuNTf₂] | 80 |
| 3 | [tBu₃PAuNTf₂] | 85 |
| 4 | [IPrAuNTf₂] | 92 |
| 5 | [IPrAuCl]/AgNTf₂ | 90 |
Data sourced from a study on the synthesis of enantioenriched pyrrolidines.
This data highlights the significant influence of the N-heterocyclic carbene ligand on the catalyst's activity, with the bulky and electron-donating IPr ligand proving optimal for this specific transformation.
Logical Workflow: Catalyst Selection and Application
The decision to use this compound in a synthetic plan typically follows a logical progression based on the desired transformation.
Caption: Workflow for selecting this compound as a catalyst in organic synthesis.
Conclusion
This compound stands as a robust and versatile catalyst in the field of organic chemistry. Its well-defined structure, straightforward synthesis, and exceptional catalytic activity, particularly in the activation of alkynes, make it an invaluable tool for the construction of complex molecular architectures. The quantitative data consistently demonstrates its high performance, often superior to other catalytic systems. This guide provides the core technical information required for researchers and professionals to effectively understand and implement this compound in their synthetic endeavors.
References
Homogeneous Gold Catalysis with IPrAuNTf₂: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanisms, and applications of the versatile gold(I) catalyst, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide (IPrAuNTf₂), in homogeneous catalysis.
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. Among the plethora of gold catalysts developed, the N-heterocyclic carbene (NHC) ligated gold(I) complex, IPrAuNTf₂, has garnered significant attention due to its exceptional stability, high catalytic activity, and broad substrate scope. This technical guide provides a comprehensive overview of IPrAuNTf₂, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of its catalytic performance, detailed experimental protocols for key transformations, and the underlying mechanistic pathways.
Core Concepts and Catalytic Activity
IPrAuNTf₂ is a well-defined, air- and moisture-stable gold(I) complex that serves as a potent π-acid catalyst. The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand provides steric protection to the gold center, preventing catalyst decomposition and promoting high turnover numbers. The weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) counter-ion ensures a highly electrophilic and catalytically active cationic gold species in solution.
The primary mode of action of IPrAuNTf₂ involves the activation of carbon-carbon multiple bonds, particularly alkynes and allenes, towards nucleophilic attack. This activation renders these unsaturated functionalities susceptible to a wide array of intra- and intermolecular transformations, leading to the efficient construction of diverse carbocyclic and heterocyclic scaffolds.
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data for a selection of key reactions catalyzed by IPrAuNTf₂, showcasing its efficiency and versatility across various transformations.
Table 1: IPrAuNTf₂-Catalyzed Cycloisomerization of Enynes
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-(Alkynyl)styrene derivative | Dihydroindeno[2,1-b]thiochromene | 2.5 | DCM | rt | 0.5 | 95 | [1] |
| 1,6-Cyclohexenylalkyne derivative | Bicyclic product | 0.05 | - | 40 | - | High | [2] |
| 1,5-Enyne ether derivative | Fused polycyclic ring system | - | - | - | - | - | [3] |
Table 2: IPrAuNTf₂-Catalyzed Synthesis of Heterocycles
| Reaction Type | Substrate | Product | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-2 Selective Alkylation | 1-Sulfonyl-1,2,3-trizole & Vinyl Ether | N-2-alkyl-1,2,3-trizole | IPrAuCl/AgNTf₂ | 5 | DCE | 80 | 6 | 98 | [4] |
| Intramolecular Cyclization | Phenol and Alkynoic Acid derivative | Coumarin derivative | IPrAuNTf₂ | 0.5 | - | 80 | - | High | [2] |
| Intermolecular Condensation | Homopropargyl alcohol & Terminal alkyne | (2-Arylalkynyl) cyclic ether | IPrAuNTf₂ | - | - | - | up to 94 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of IPrAuNTf₂ in the laboratory.
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of o-(Alkynyl)styrenes[1]
To a solution of the o-(alkynyl)styrene derivative (0.1 mmol) in dichloromethane (DCM, 0.4 mL) at room temperature was added IPrAuNTf₂ (2.5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired dihydroindeno[2,1-b]thiochromene product.
Protocol 2: General Procedure for N-2 Selective Alkylation of 1-Sulfonyl-1,2,3-triazoles[4]
In a reaction vessel, 1-sulfonyl-1,2,3-trizole (0.5 mmol), the corresponding vinyl ether (2.5 mmol), and water (1.0 mmol) were dissolved in 1,2-dichloroethane (DCE, 3 mL). To this solution were added IPrAuCl (5 mol%) and AgNTf₂ (5 mol%). The reaction mixture was stirred at 80 °C. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, filtered through a short pad of Celite, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the N-2-alkylated 1,2,3-trizole.
Protocol 3: Control Experiment for Mechanistic Studies[5]
To investigate the role of the catalyst in a proposed transformation, a control experiment can be performed. For example, in the cyclization of a bissilylethynylated N,N'-dihydrotetraazapentacene, the substrate is subjected to the reaction conditions in the absence of the IPrAuNTf₂ catalyst. A typical procedure would involve dissolving the substrate in a suitable solvent (e.g., DCE) and heating it to the reaction temperature (e.g., 80 °C) for a specified period (e.g., 16 hours). The reaction mixture is then analyzed by techniques such as NMR spectroscopy or LC-MS to determine if any product formation has occurred, thereby confirming the necessity of the gold catalyst.
Mechanistic Insights and Visualizations
The catalytic cycle of IPrAuNTf₂ typically involves several key steps: coordination of the gold catalyst to the alkyne, nucleophilic attack on the activated alkyne, and protodeauration to release the product and regenerate the active catalyst. The following diagrams, generated using the DOT language, illustrate these fundamental pathways.
Catalytic Cycle of Alkyne Hydroamination
Caption: Proposed catalytic cycle for the IPrAuNTf₂-catalyzed hydroamination of alkynes.
Experimental Workflow for a Catalyzed Reaction
Caption: A generalized experimental workflow for a typical IPrAuNTf₂-catalyzed reaction.
Logical Relationship in Catalyst Activation
Caption: In situ generation of the active IPrAuNTf₂ catalyst from its chloride precursor.
Conclusion
IPrAuNTf₂ stands out as a highly effective and versatile homogeneous gold catalyst with broad applicability in organic synthesis. Its stability, coupled with its ability to activate unsaturated carbon-carbon bonds under mild conditions, makes it an invaluable tool for the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its quantitative performance, practical experimental procedures, and fundamental mechanistic principles. Further exploration and application of this remarkable catalyst are poised to continue pushing the boundaries of modern synthetic chemistry.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. cantera.org [cantera.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. "Accessing Alternative Reaction Pathways of the Intermolecular Condensa" by Courtney A. Smith, Stephen E. Motika et al. [digitalcommons.usf.edu]
Methodological & Application
Application Notes and Protocols: Enantioselective Cycloisomerization Catalyzed by Chiral N-Heterocyclic Carbene (NHC) Gold Complexes
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview and detailed experimental protocols for enantioselective cycloisomerization reactions of enynes, a powerful tool in modern organic synthesis, utilizing chiral N-Heterocyclic Carbene (NHC) ligated gold(I) catalysts. While a specific catalyst designated "Ipr-ent-f2" is not found in the reviewed literature, this document focuses on the well-established class of chiral NHC-gold catalysts that achieve the enantioselective synthesis implied by the query. The principles and protocols described herein are broadly applicable to this class of reactions.
Introduction to Enantioselective Cycloisomerization
Cycloisomerization reactions are atom-economical transformations that rearrange the atoms of an acyclic starting material to form a cyclic product. When catalyzed by a chiral catalyst, these reactions can be rendered enantioselective, providing access to one of two enantiomers of a chiral product. This is of paramount importance in drug development, where often only one enantiomer of a chiral molecule is therapeutically active.
Gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as exceptionally effective catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne).[1][2] The strong σ-donating properties of NHC ligands stabilize the gold center, while their steric and electronic properties can be readily tuned to influence reactivity and selectivity.[3] By employing chiral NHC ligands, a chiral environment is created around the gold center, enabling the transfer of chirality to the product during the catalytic cycle.
Chiral NHC-Gold(I) Catalysts for Enantioselective Cycloisomerization
The design of the chiral NHC ligand is critical for achieving high enantioselectivity. The chirality can be introduced in several ways, including:
-
Axially Chiral Ligands: Ligands based on scaffolds like binaphthyl or other biaryl systems possess axial chirality.[1]
-
Centrally Chiral Ligands: Chiral centers can be incorporated into the backbone or the N-substituents of the NHC ligand.
-
Planar Chiral Ligands: Ferrocene-based or paracyclophane-based NHC ligands can impart planar chirality.
The steric bulk of the N-substituents on the NHC ring, such as the diisopropylphenyl groups in IPr-type ligands, plays a crucial role in creating a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.[3]
Data Presentation: Representative Chiral NHC-Gold(I) Catalyzed Cycloisomerizations
The following table summarizes the performance of various chiral NHC-gold(I) catalyst systems in the enantioselective cycloisomerization of 1,6-enynes. This data is compiled from the scientific literature and showcases the scope and efficiency of this methodology.
| Catalyst System (Chiral NHC Ligand) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Axially Chiral BINAM-derived NHC-Au(I) | N-tethered 1,6-enyne | Bicyclic amine | >99 | 70 | [4][5] |
| C2-Symmetric Biphenyl-based NHC-Au(I) | O-tethered 1,6-enyne | Bicyclic ether | up to 95 | up to 75 | [3] |
| Helical Helicene-based NHC-Au(I) | N-tethered 1,6-enyne | Bicyclic amine | moderate to good | up to 90 (95:5 er) | [6] |
| Bifunctional Imidazo[1,5-a]pyridine NHC-Au(I) | O-tethered 1,6-enyne | Bicyclic ether | 97 | 77 | [3] |
Experimental Protocols
General Protocol for Enantioselective Cycloisomerization of a 1,6-Enyne
This protocol provides a general procedure for the gold-catalyzed enantioselective cycloisomerization of a 1,6-enyne. The specific catalyst, substrate, solvent, and temperature may require optimization for each specific transformation.
Materials:
-
Chiral NHC-gold(I) complex (e.g., 1-5 mol%)
-
Silver salt co-catalyst (e.g., AgSbF₆, AgNTf₂, if the gold complex is a chloride adduct)
-
1,6-enyne substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or as optimized)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Stirring plate and magnetic stir bar
-
Temperature control system (oil bath or cryostat)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral NHC-gold(I) chloride complex (1.0 eq) and the silver salt (1.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
If using a pre-formed cationic NHC-gold(I) complex (e.g., with a non-coordinating anion like SbF₆⁻ or NTf₂⁻), the silver salt is not required.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.
-
Cool or heat the substrate solution to the desired reaction temperature.
-
-
Initiation of the Reaction:
-
Transfer the prepared active catalyst solution to the substrate solution via a cannula or syringe.
-
Stir the reaction mixture vigorously at the set temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Filter the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Visualizations
Generalized Catalytic Cycle for Gold(I)-Catalyzed Enyne Cycloisomerization
Caption: Generalized catalytic cycle for the gold(I)-catalyzed cycloisomerization of an enyne.
Experimental Workflow for Enantioselective Cycloisomerization
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Helical Chiral N-Heterocyclic Carbene Ligands in Enantioselective Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Chiral Phosphine Ligands in Asymmetric Synthesis
Note: The initially requested compound, "Iprauntf2," could not be identified in the current scientific literature. It is presumed to be a misnomer or a highly specialized, non-public designation. Therefore, these application notes utilize the well-characterized and widely employed chiral ligand, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), as a representative example to illustrate the principles, protocols, and data associated with modern asymmetric synthesis.
Introduction to (R)-BINAP in Asymmetric Catalysis
(R)-BINAP is a chiral diphosphine ligand renowned for its ability to form stable, catalytically active complexes with transition metals, particularly ruthenium (Ru), rhodium (Rh), and palladium (Pd). Its rigid C₂-symmetric binaphthyl backbone creates a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. One of the most significant applications of BINAP is in the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and olefins.[1][2] This technology is crucial in the pharmaceutical and fine chemical industries for producing single-enantiomer compounds.
The catalytic system, typically involving a Ru(II)-BINAP complex, is highly efficient for the hydrogenation of functionalized ketones, such as β-keto esters and α-amino ketones, to produce chiral alcohols and amino acids with excellent enantiopurity.[1]
Data Presentation: Performance in Asymmetric Hydrogenation
The following tables summarize the performance of (R)-BINAP-based catalysts in the asymmetric hydrogenation of various ketone substrates. The data highlights the high yields and exceptional enantiomeric excess (ee) that can be achieved under optimized conditions.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-(R)-BINAP Catalysts
| Substrate | Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| Methyl 3-oxobutanoate | Ru(OAc)₂[(R)-BINAP] | 100 | 23 | Methanol | >95 | 99 (R) |
| Ethyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | 100 | 50 | Ethanol | 100 | 99 (R) |
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP complex | 100 | Not Specified | Not Specified | High | High |
| Ethyl benzoylacetate | RuBr₂[(R)-BINAP] | 100 | 25 | CH₂Cl₂/MeOH | 100 | 96 (R) |
Data compiled from various sources describing Noyori-type hydrogenations.[1]
Table 2: Asymmetric Hydrogenation of Aromatic Ketones with Ru-(R)-BINAP/Diamine Catalysts
| Substrate | Catalyst System | H₂ Pressure (atm) | Base | Solvent | Yield (%) | ee (%) |
| Acetophenone | trans-RuCl₂[(R)-tolBINAP][(R,R)-DPEN] | 1-16 | KO-t-C₄H₉ | 2-Propanol | Quantitative | 82 (R) |
| 2',4',6'-Trimethylacetophenone | RuCl₂[(R)-xylBINAP][(S,S)-DPEN] | 8 | K₂CO₃ | 2-Propanol | 98 | 99 (R) |
| 2-Acetylthiophene | RuCl₂[(S,S)-1]/(R,R)-DPEN | Not Specified | Not Specified | Not Specified | High | >90 (S) |
| 4-Acetylpyridine | RuCl₂[(S,S)-1]/(R,R)-DPEN | Not Specified | Not Specified | Not Specified | High | 81 (S) |
DPEN: 1,2-diphenylethylenediamine. Data highlights the use of a chiral diamine co-ligand to enhance reactivity and selectivity.[3][4][5]
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric hydrogenation of a β-keto ester using a Ru-(R)-BINAP catalyst.
Protocol 1: Asymmetric Hydrogenation of Ethyl 2-methyl-3-oxobutanoate
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-(+)-BINAP
-
Ethyl 2-methyl-3-oxobutanoate (substrate)
-
Ethanol (EtOH), degassed
-
Toluene, degassed
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Hydrogen gas (H₂) of high purity
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox, to a Schlenk flask are added [RuCl₂(benzene)]₂ (e.g., 25 mg, 0.05 mmol) and (R)-(+)-BINAP (e.g., 68.5 mg, 0.11 mmol).
-
Degassed toluene (e.g., 5 mL) is added, and the mixture is stirred at 135°C for 10 minutes.
-
The solvent is removed under vacuum to yield the [RuCl₂(R)-BINAP]₂ complex as a solid, which can be used directly.
-
-
In-situ Catalyst Activation and Hydrogenation:
-
The autoclave is dried in an oven and cooled under a stream of argon.
-
The solid catalyst precursor (e.g., corresponding to a substrate-to-catalyst ratio [S/C] of 1000:1) is placed into the autoclave.
-
The substrate, ethyl 2-methyl-3-oxobutanoate (e.g., 1.44 g, 10 mmol), is dissolved in degassed ethanol (e.g., 20 mL) and added to the autoclave via cannula transfer.
-
The autoclave is sealed, removed from the glovebox, and purged several times with H₂ gas to remove any residual air.
-
The vessel is pressurized with H₂ to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 50°C).
-
The reaction progress is monitored by observing the pressure drop. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is purified by silica gel column chromatography to isolate the product, ethyl (2R,3R)-3-hydroxy-2-methylbutanoate.
-
The chemical yield is determined gravimetrically.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Proposed Catalytic Cycle
The hydrogenation of ketones is proposed to proceed via a metal-ligand bifunctional mechanism, where both the ruthenium center and the nitrogen atom of a diamine co-ligand (if present) play active roles.[3][6] For the simpler Ru-BINAP system with β-keto esters, the mechanism still involves coordination of the ketone and transfer of hydride from the metal.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroamination with IPrAuNTf2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for hydroamination reactions catalyzed by [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as IPrAuNTf2. This highly efficient and air-stable gold(I) catalyst, featuring a bulky N-heterocyclic carbene (NHC) ligand, has demonstrated significant utility in the formation of carbon-nitrogen bonds.
Catalyst Profile
-
Catalyst Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
-
Abbreviation: this compound
-
CAS Number: 951776-24-2[1]
-
Molecular Formula: C29H37AuF6N3O4S2[1]
-
Molecular Weight: 866.71 g/mol [1]
-
Appearance: Colorless to pale yellow solid[2]
-
Key Features: this compound is a cationic gold(I) complex that is generally stable to air and moisture, making it a convenient catalyst for benchtop synthesis. The bulky IPr ligand enhances catalyst stability and can influence selectivity. The non-coordinating NTf2- anion promotes high catalytic activity. Unlike many gold(I) chloride precursors, this compound often does not require a silver salt co-catalyst to generate the active cationic species.[3]
Applications in Hydroamination
This compound and related gold(I)-NHC complexes are effective catalysts for the hydroamination of unsaturated carbon-carbon bonds, including those in alkynes, allenes, and alkenes. These reactions provide an atom-economical route to a variety of nitrogen-containing compounds, which are valuable intermediates in medicinal chemistry and materials science.
Table 1: Representative Data for Gold-Catalyzed Hydroamination of Alkynes
While specific data for this compound in a comprehensive alkyne hydroamination study was not found in the immediate search, the following table represents typical results obtained with closely related IPrAu(I) catalysts. These reactions are generally high-yielding.
| Entry | Alkyne Substrate | Amine Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Aniline | (IPr)AuCl / AgOTf | Toluene | RT | 24 | 10 | (Widenhoefer et al.) |
| 2 | Phenylacetylene | Mesitylamine | NHC-Au(I) Complex | Acetonitrile | 80-100 | 12-24 | 61 | (Che et al.)[1] |
| 3 | Phenylacetylene | (Trifluoromethyl)aniline | NHC-Au(I) Complex | Acetonitrile | 80-100 | 12-24 | 49 | (Che et al.)[1] |
| 4 | Diynes | Ammonia | Cationic NHC-Au(I) | - | - | - | - | (Bertrand et al.)[1] |
Table 2: Representative Data for Gold-Catalyzed Hydroamination of Allenes
The hydroamination of allenes often proceeds with high regio- and stereoselectivity. The following data is for a closely related catalyst system, highlighting the general effectiveness.
| Entry | Allene Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Methyl-1,2-butadiene | Aniline | (IPr)AuCl / AgOTf | Toluene | RT | 24 | 10 | (Widenhoefer et al.) |
| 2 | 1-Cyclohexyl-1,2-propadiene | m-Bromoaniline | (IPr)AuCl / AgOTf | Dioxane | 45 | 24 | 91 | (Widenhoefer et al.) |
| 3 | 1-Phenyl-1,2-propadiene | 4-Methylbenzenesulfonamide | (PPh3)AuCl / AgOTf | Dioxane | RT | 16 | 91 | (Li et al.) |
Experimental Protocols
The following are generalized protocols for the hydroamination of alkynes and allenes using this compound or a closely related in situ generated catalyst system. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Intermolecular Hydroamination of an Alkyne with an Arylamine
This protocol is adapted from general procedures for NHC-gold(I) catalyzed hydroaminations.[1][4]
Materials:
-
This compound (1-5 mol%)
-
Alkyne (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloroethane, Toluene, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed vial
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add this compound.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the arylamine, followed by the alkyne substrate.
-
Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or 1H NMR).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Intermolecular Hydroamination of an Allene with a Sulfonamide
This protocol is based on a well-established procedure for the gold-catalyzed hydroamination of allenes.[3] While the original procedure uses a phosphine-ligated gold catalyst, the conditions are generally applicable to NHC-gold complexes like this compound.
Materials:
-
This compound (2-5 mol%)
-
Allene (2.0 equiv)
-
Sulfonamide (1.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction tube
Procedure:
-
To a dry, sealed reaction tube under an inert atmosphere, add this compound and the sulfonamide.
-
Add anhydrous 1,4-dioxane to the tube.
-
Add the allene to the reaction mixture.
-
Seal the tube and stir the mixture at room temperature.
-
Monitor the disappearance of the sulfonamide starting material by TLC.
-
Once the reaction is complete, quench the mixture with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-allylic sulfonamide product.
Reaction Mechanism and Workflow
The generally accepted mechanism for the gold(I)-catalyzed hydroamination of an unsaturated C-C bond involves the coordination of the gold catalyst to the π-system, which activates it towards nucleophilic attack by the amine.
Caption: General experimental workflow for this compound-catalyzed hydroamination.
The catalytic cycle is initiated by the coordination of the gold(I) center to the alkyne or allene, forming a π-complex. This coordination increases the electrophilicity of the unsaturated bond, facilitating the nucleophilic attack of the amine or sulfonamide. This attack can occur in an intermolecular or intramolecular fashion. The resulting intermediate then undergoes protonolysis to release the hydroaminated product and regenerate the active gold catalyst.
Caption: Proposed catalytic cycle for gold-catalyzed hydroamination of alkynes.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [iris.unibas.it]
- 3. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Applications of IPrAuNTf2 in Carbon-Carbon Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPrAuNTf₂ ([1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide) is a highly effective and versatile catalyst in modern organic synthesis. Its strong σ-donating and sterically demanding N-heterocyclic carbene (NHC) ligand facilitates unique reactivity, particularly in the activation of alkynes. This document provides detailed application notes and protocols for the use of IPrAuNTf₂ in C-C coupling reactions, with a focus on the intramolecular cyclization of homopropargyl alcohols followed by intermolecular alkynylation. This transformation provides a powerful method for the synthesis of functionalized cyclic ethers, which are valuable intermediates in medicinal chemistry and drug development.
Featured Application: Cyclization-Alkynylation of Homopropargyl Alcohols with Terminal Alkynes
A significant application of IPrAuNTf₂ is in the divergent catalysis of reactions between homopropargyl alcohols and terminal alkynes. Specifically, IPrAuNTf₂ promotes an efficient intramolecular cyclization of the alcohol onto the alkyne, followed by an intermolecular coupling with a second terminal alkyne. This sequence furnishes (2-arylalkynyl) cyclic ethers in moderate to excellent yields.[1][2] This reactivity is distinct from that observed with other gold catalysts, such as triazole-gold complexes, which may favor intermolecular hydroalkoxylation.[1]
Reaction Scheme:
Caption: General reaction scheme for the IPrAuNTf₂-catalyzed cyclization-alkynylation.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various (2-arylalkynyl) cyclic ethers using IPrAuNTf₂ as the catalyst. The general conditions for these reactions are outlined in the experimental protocol below.[1]
| Entry | Homopropargyl Alcohol Substrate | Terminal Alkyne Substrate | Product | Yield (%) |
| 1 | 1a | Phenylacetylene | 6b | 91 |
| 2 | 1a | 4-Methylphenylacetylene | 6c | 85 |
| 3 | 1a | 4-Methoxyphenylacetylene | 6d | 88 |
| 4 | 1a | 4-Fluorophenylacetylene | 6e | 82 |
| 5 | 1a | 4-Chlorophenylacetylene | 6f | 79 |
| 6 | 1a | 4-Bromophenylacetylene | 6g | 75 |
| 7 | 1a | 3-Methoxyphenylacetylene | 6h | 94 |
| 8 | 1a | 2-Thienylacetylene | 6i | 70 |
| 9 | 1b | Phenylacetylene | 6j | 81 |
| 10 | 1c | Phenylacetylene | 6k | 76 |
Experimental Protocols
General Procedure for IPrAuNTf₂-Catalyzed Cyclization-Alkynylation
Materials:
-
IPrAuNTf₂ (3 mol%)
-
Homopropargyl alcohol (1.0 equiv)
-
Terminal alkyne (3.0 equiv)
-
Chloroform (CHCl₃), anhydrous
-
Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the homopropargyl alcohol (0.2 mmol, 1.0 equiv).
-
Add the terminal alkyne (0.6 mmol, 3.0 equiv).
-
Add anhydrous chloroform (0.8 mL).
-
Purge the vial with argon for 5 minutes.
-
Under a positive pressure of argon, add IPrAuNTf₂ (0.006 mmol, 3 mol%).
-
Seal the vial and place it in a pre-heated oil bath at 40 °C.
-
Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-arylalkynyl) cyclic ether.[1]
Catalytic Cycle and Mechanistic Insights
The proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction involves several key steps. Initially, the gold catalyst activates the internal alkyne of the homopropargyl alcohol. This is followed by an intramolecular nucleophilic attack of the hydroxyl group to form a cyclic intermediate. Subsequent reaction with the terminal alkyne, likely through a gold acetylide intermediate, leads to the final alkynylated product and regeneration of the active catalyst. The high efficiency of IPrAuNTf₂ in this transformation is attributed to the strong electron-donating ability and steric bulk of the IPr ligand, which promotes the desired catalytic pathway over competing side reactions.
Caption: Proposed catalytic cycle for the IPrAuNTf₂-catalyzed reaction.
Conclusion
IPrAuNTf₂ is a powerful catalyst for the synthesis of substituted cyclic ethers through a cyclization-alkynylation cascade. The provided protocol offers a reliable method for accessing these valuable molecular scaffolds. While the application of IPrAuNTf₂ in other classical C-C cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings is not yet widely reported, its unique reactivity in alkyne activation highlights its potential for the development of novel C-C bond-forming methodologies. Researchers are encouraged to explore the utility of this catalyst in other transformations involving unsaturated systems.
References
Application Notes and Protocols for Enantioselective Reductive Cyclization using a Chiral NHC-Gold(I) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective cyclization of 1,6-enynes, a key transformation in the synthesis of complex chiral molecules. The protocol is based on the use of a C2-symmetric N-heterocyclic carbene (NHC) gold(I) catalyst, which has demonstrated efficacy in achieving high yields and good enantioselectivities.
Introduction
Gold(I) catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate carbon-carbon multiple bonds towards nucleophilic attack. In particular, chiral gold(I) complexes have enabled a wide range of enantioselective transformations. This protocol focuses on the intramolecular cyclization of 1,6-enynes, which provides access to valuable chiral cyclopentane derivatives. The use of a C2-symmetric N-heterocyclic carbene (NHC) ligand is crucial for achieving high levels of stereocontrol in these reactions. The steric bulk of the NHC ligand plays a critical role in determining the enantioselectivity of the transformation.
Reaction Scheme
The general scheme for the enantioselective cyclization of a 1,6-enyne catalyzed by a chiral NHC-gold(I) complex is depicted below. The reaction typically proceeds in the presence of a silver salt co-catalyst to generate the active cationic gold species.
Scheme 1: Enantioselective Cyclization of a 1,6-Enyne
Caption: General reaction scheme for the gold-catalyzed enantioselective cyclization.
Catalytic Cycle
The proposed catalytic cycle for the enantioselective cyclization of 1,6-enynes is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate. This activation facilitates the intramolecular nucleophilic attack of the alkene, leading to the formation of a five-membered ring and a gold-carbene intermediate. Subsequent protodeauration regenerates the active catalyst and furnishes the chiral cyclopentane product.
Caption: Proposed catalytic cycle for the enantioselective cyclization.
Experimental Workflow
The following diagram outlines the general workflow for setting up the enantioselective cyclization reaction.
Application Notes & Protocols: Iprauntf2 in the Synthesis of Chiral Styrene-Based Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The asymmetric synthesis of chiral styrene-based esters is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in bioactive molecules and chiral ligands. While various transition metals have been employed for the enantioselective hydroesterification and hydrocarboxylation of styrenes, the application of gold catalysts, specifically Iprauntf2 ([Au(IPr)(NTf₂)]), for this transformation is not a well-established methodology based on current scientific literature.
This document provides an overview of the known applications of this compound and related gold catalysts in asymmetric synthesis, alongside established methods using other transition metals for the synthesis of chiral styrene-based esters. While a direct protocol for the target reaction is not available, a hypothetical reaction pathway and a generalized experimental workflow are presented to guide future research in this area.
I. This compound in Asymmetric Catalysis: Known Applications
This compound, a gold(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion, is a powerful π-acid catalyst. Its primary applications in asymmetric catalysis involve the activation of alkynes and allenes towards nucleophilic attack.
Key documented reactions include:
-
Enantioselective Cycloisomerization Reactions: this compound and other chiral gold complexes are effective in catalyzing intramolecular cyclization reactions of enynes and dienes to construct chiral carbocyclic and heterocyclic scaffolds.
-
Asymmetric Cycloadditions: Gold catalysts have been utilized in enantioselective [2+2], [4+2], and other cycloaddition reactions.
-
Enantioselective Carboalkoxylation of Alkynes: Cationic gold(I) complexes with chiral bisphosphine ligands have been reported for the enantioselective carboalkoxylation of alkynes, leading to optically active β-alkoxy indanone derivatives.[1]
-
Stereoselective Synthesis of Heterocycles: In the presence of this compound, o-(alkynyl)styrenes can undergo double cyclization to form sulfur- or selenium-containing indeno[1,2-b]chromene derivatives.[2]
While these reactions showcase the utility of gold catalysis in generating chiral molecules, they do not directly address the synthesis of chiral styrene-based esters via addition to the styrene double bond.
II. Established Catalytic Systems for Chiral Styrene-Based Ester Synthesis
The synthesis of chiral esters from styrene derivatives is more commonly achieved using palladium, rhodium, and nickel catalysts. These methods typically involve the asymmetric hydrocarboxylation or hydroesterification of the styrene double bond.
| Catalyst System | Reaction Type | Typical Substrates | Key Features |
| Palladium | Asymmetric Hydrocarboxylation/Hydroesterification | Styrene derivatives | Often requires chiral phosphine ligands. |
| Rhodium | Reductive Hydrocarboxylation | Styrene derivatives with CO₂ and H₂ | Can operate under mild conditions, sometimes accelerated by visible light. |
| Nickel | Ligand-Controlled Regioselective Hydrocarboxylation | Styrene derivatives with CO₂ | The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of ligand. |
III. Hypothetical Protocol for this compound-Catalyzed Asymmetric Hydroesterification of Styrene
The following protocol is hypothetical and intended for research and development purposes only. It is based on general principles of gold-catalyzed reactions and may require extensive optimization.
Objective: To explore the feasibility of an enantioselective addition of a carboxylic acid to a styrene derivative catalyzed by a chiral gold complex derived from this compound.
Materials:
-
Styrene derivative (e.g., 4-methoxystyrene)
-
Carboxylic acid (e.g., benzoic acid)
-
Chiral ligand (e.g., a chiral phosphine or a chiral NHC ligand)
-
This compound
-
Silver salt (e.g., AgSbF₆, for halide abstraction if starting from a gold chloride precursor)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a flame-dried Schlenk tube, add the chiral ligand (e.g., 2.5 mol%).
-
Add a solution of this compound (2.5 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, dissolve the styrene derivative (1.0 mmol) and the carboxylic acid (1.2 mmol) in the anhydrous, degassed solvent (5 mL).
-
Add the pre-formed chiral gold catalyst solution to the substrate solution under an inert atmosphere.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the chiral ester product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
IV. Visualizations
Caption: Hypothetical catalytic cycle for the gold-catalyzed hydroesterification of a styrene derivative.
Caption: General experimental workflow for screening a gold-catalyzed asymmetric reaction.
While this compound is a versatile catalyst in asymmetric synthesis, its application for the direct synthesis of chiral styrene-based esters is not yet reported in the literature. Researchers and drug development professionals interested in this transformation may find more established methods using palladium, rhodium, or nickel catalysts. The provided hypothetical protocol and reaction pathway are intended to serve as a starting point for exploring the potential of gold catalysis in this area, acknowledging that significant research and development would be required to establish a viable synthetic method.
References
Applications of Iprauntf2 in the Synthesis of Natural Products: A Detailed Overview for Researchers
Introduction
The gold(I) catalyst, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide, commonly abbreviated as IPrAuNTf2, has emerged as a powerful tool in modern organic synthesis. Its ability to catalyze a variety of complex transformations, particularly cycloisomerization and rearrangement reactions, has made it an invaluable asset in the construction of intricate molecular architectures, including those found in natural products. This document provides a detailed overview of the applications of this compound and related gold(I) catalysts in natural product synthesis, complete with experimental protocols and quantitative data to aid researchers in the field.
While direct applications of the specific this compound salt in a complete natural product total synthesis are not extensively documented in readily available literature, the broader class of IPrAu(I) catalysts and other phosphine-ligated gold(I) complexes are frequently employed. The underlying principles of catalysis are highly similar, and the choice of counterion or ligand is often optimized for the specific substrate and reaction. This report will focus on a key example of a gold(I)-catalyzed cascade reaction in the synthesis of daucane natural products, which utilizes a closely related catalyst, and will also detail a methodology for the synthesis of complex heterocyclic scaffolds using this compound.
Case Study 1: Synthesis of Daucane Natural Products via Gold(I)-Catalyzed Tandem Cycloisomerization/Cycloaddition
A significant application of gold(I) catalysis in natural product synthesis is demonstrated in the divergent total synthesis of several daucane sesquiterpenoids, including (±)-aspterric acid, (±)-schisanwilsonene A, and the structural reassignment and synthesis of penigrisacid A. While the optimal catalyst for this specific transformation was found to be [JohnPhosAu(MeCN)]SbF6, the reaction pathway is archetypal for gold(I)-catalyzed enyne cycloisomerizations, a reaction class where this compound is also highly active.
The key step in this synthesis is a gold(I)-catalyzed tandem cycloisomerization of a 1,6-enyne followed by a formal (4+3) cycloaddition with a diene. This powerful cascade reaction rapidly builds the complex hydroazulene core of the daucane skeleton.
Quantitative Data
The efficiency of the key gold(I)-catalyzed cascade reaction is summarized in the table below.
| Entry | Enyne Substrate | Diene Substrate | Gold(I) Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-(But-3-en-1-yn-1-yl)-2-methylenecyclohexane | (Z)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | [JohnPhosAu(MeCN)]SbF6 | CH2Cl2 | -20 | 75 |
Experimental Protocol: Gold(I)-Catalyzed Tandem Cycloisomerization/(4+3) Cycloaddition
To a solution of the diene (1.2 equiv.) and [JohnPhosAu(MeCN)]SbF6 (5 mol%) in CH2Cl2 (0.05 M) at -20 °C under an argon atmosphere, a solution of the 1,6-enyne (1.0 equiv.) in CH2Cl2 is added dropwise over 1 hour. The reaction mixture is stirred at -20 °C for an additional 2 hours. Upon completion, the reaction is quenched by the addition of a few drops of triethylamine. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the hydroazulene product.
Reaction Pathway Diagram
Caption: Gold(I)-catalyzed cascade reaction for daucane synthesis.
Application Note 2: this compound in the Stereoselective Synthesis of Indeno[1,2-b]thiochromene Derivatives
While not a total synthesis of a natural product, the synthesis of indeno[1,2-b]thiochromene derivatives showcases a direct and efficient application of this compound.[1] This methodology provides access to complex, sulfur-containing polycyclic aromatic compounds, which are scaffolds of interest in medicinal chemistry and materials science. The reaction proceeds via a gold(I)-catalyzed double cyclization cascade.
Quantitative Data
The yields for the this compound-catalyzed synthesis of various indeno[1,2-b]thiochromene derivatives are presented below.
| Entry | Substrate (o-(Alkynyl)styrene) | R1 | R2 | Yield (%) |
| 1 | (E)-2-(2-(Phenylthio)phenylethynyl)styrene | H | H | 95 |
| 2 | (E)-2-(2-(p-Tolylthio)phenylethynyl)styrene | Me | H | 96 |
| 3 | (E)-2-(2-((4-Methoxyphenyl)thio)phenylethynyl)styrene | OMe | H | 98 |
| 4 | (E)-2-(2-((4-Chlorophenyl)thio)phenylethynyl)styrene | Cl | H | 92 |
Experimental Protocol: Synthesis of Indeno[1,2-b]thiochromenes
To a solution of the o-(alkynyl)styrene (0.2 mmol) in anhydrous dichloromethane (2.0 mL) under an argon atmosphere was added this compound (2.5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. The solvent was then removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the corresponding indeno[1,2-b]thiochromene.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound-catalyzed synthesis.
Conclusion
This compound and related gold(I) catalysts are powerful tools for the synthesis of complex molecules, including natural products and their structural analogs. The ability of these catalysts to promote intricate cascade reactions from relatively simple starting materials allows for the rapid construction of molecular complexity. The examples provided herein demonstrate the potential of gold(I) catalysis in the synthesis of the daucane family of natural products and in the efficient construction of complex heterocyclic systems. The detailed protocols and tabulated data offer a valuable resource for researchers seeking to apply these methodologies in their own synthetic endeavors. Further exploration of this compound in the total synthesis of other natural products is a promising area for future research.
References
Application Notes and Protocols for the Gold-Catalyzed Synthesis of Succinimide Derivatives and Related γ-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for the synthesis of succinimide derivatives and structurally related γ-lactams utilizing gold catalysis. While direct gold-catalyzed synthesis of simple succinimides is an emerging area, this document leverages established protocols for the synthesis of γ-lactams, the core scaffold of succinimides, to provide researchers with the necessary tools to explore this promising synthetic avenue. The protocols and data presented herein are compiled from recent advances in gold-catalyzed C-N bond formation and intramolecular cyclization reactions.
Application Notes
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools in modern organic synthesis due to their unique ability to activate carbon-carbon multiple bonds, such as alkynes and allenes, towards nucleophilic attack under mild reaction conditions. This reactivity has been extensively exploited in the construction of a wide variety of heterocyclic compounds, including nitrogen-containing scaffolds of significant interest in medicinal chemistry.
The synthesis of succinimides and γ-lactams, privileged structures in numerous biologically active compounds, can be approached through the intramolecular cyclization of unsaturated amide precursors. Gold catalysts are particularly well-suited for this transformation by coordinating to the alkyne or allene moiety, thereby lowering the energy barrier for the nucleophilic attack by the amide nitrogen.
Key Advantages of Gold Catalysis:
-
Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature, preserving sensitive functional groups.
-
High Atom Economy: Intramolecular cyclizations are inherently atom-economical processes.
-
Chemoselectivity: Gold catalysts can selectively activate alkynes or allenes in the presence of other functional groups.
-
Stereoselectivity: Chiral gold complexes can be employed to achieve enantioselective transformations.
One prominent example that illustrates the potential of gold catalysis in forming the γ-lactam core is the gold-catalyzed oxidative cyclization of alkenyl diynes . This cascade reaction demonstrates the power of gold to orchestrate complex transformations leading to polycyclic γ-lactam structures. While the product is a complex tetracyclic system, the core transformation involves the formation of a five-membered lactam ring, which is directly relevant to succinimide synthesis.
Experimental Protocols
The following protocol is a detailed methodology for a representative gold-catalyzed synthesis of a tetracyclic γ-lactam, which serves as a model for the construction of the succinimide core.
Protocol 1: Gold-Catalyzed Oxidative Cyclization of Alkenyl Diynes to Tetracyclic γ-Lactams
This protocol is adapted from the work on the efficient synthesis of tetracyclic γ-lactams via a gold-catalyzed cascade cyclization.[1]
Materials:
-
Substituted Alkenyl Diyne (1a)
-
(JohnPhos)Au(MeCN)SbF6 (Gold Catalyst)
-
8-Methylquinoline N-oxide (Oxidant)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox techniques
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted alkenyl diyne (1a, 0.2 mmol, 1.0 equiv.).
-
Add (JohnPhos)Au(MeCN)SbF6 (0.01 mmol, 5 mol%) and 8-methylquinoline N-oxide (0.3 mmol, 1.5 equiv.).
-
Add anhydrous Dichloromethane (DCM, 2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetracyclic γ-lactam.
Diagram of Experimental Workflow:
Caption: Experimental workflow for the gold-catalyzed synthesis of tetracyclic γ-lactams.
Data Presentation
The following table summarizes the results for the gold-catalyzed oxidative cyclization of various alkenyl diynes to tetracyclic γ-lactams.
| Entry | Substrate (R1, R2) | Product | Yield (%) |
| 1 | H, H | 2a | 85 |
| 2 | Me, H | 2b | 82 |
| 3 | Ph, H | 2c | 78 |
| 4 | H, Me | 2d | 80 |
| 5 | H, Ph | 2e | 75 |
Signaling Pathways and Mechanisms
The proposed catalytic cycle for the gold-catalyzed oxidative cyclization of alkenyl diynes provides insight into the formation of the γ-lactam ring.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the gold-catalyzed oxidative cyclization to form γ-lactams.
This catalytic cycle highlights the key steps involving the activation of the alkyne by the gold(I) catalyst, followed by oxidation to a gold carbene intermediate, which then undergoes a cascade of intramolecular reactions to form the complex polycyclic γ-lactam product. This fundamental mechanism of gold-catalyzed alkyne activation and subsequent nucleophilic attack is a cornerstone for the rational design of synthetic routes to other succinimide and γ-lactam derivatives. Researchers can adapt these principles by designing acyclic amide precursors with appropriately positioned alkyne or allene functionalities to favor the intramolecular cyclization leading to the desired succinimide scaffold.
References
Application Notes and Protocols for Iprauntf2 in Transition Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Iprauntf2, a highly effective gold(I) catalyst, in various transition metal-catalyzed reactions. This compound, with the chemical name [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a stable and easy-to-handle catalyst that has demonstrated significant utility in the synthesis of complex organic molecules.[1]
Application 1: Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives
This protocol describes the this compound-catalyzed cascade reaction for the stereoselective synthesis of sulfur-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes. This reaction proceeds through a double cyclization process, affording polycyclic structures with high efficiency.[1]
Reaction Scheme
A general scheme for this transformation is the cyclization of an o-(alkynyl)styrene substituted at the triple bond with a thioaryl group to yield the corresponding dihydroindeno[2,1-b]thiochromene.
Proposed Signaling Pathway
The reaction is proposed to proceed through the formation of a key gold-cyclopropyl carbene intermediate. The initial coordination of the gold catalyst to the alkyne facilitates a 5-endo-dig cyclization to form a cyclopropyl gold carbene derivative. Subsequent addition of the phenylthio group and ring opening leads to a cationic species that, after rearomatization and protodemetalation, yields the final product as a single diastereoisomer.
Caption: Proposed catalytic cycle for the synthesis of indeno[2,1-b]thiochromenes.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various dihydroindeno[2,1-b]thiochromene derivatives using this compound as the catalyst.
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | H | 4a | 95 |
| 2 | Me | 4b | 93 |
| 3 | OMe | 4c | 96 |
| 4 | F | 4d | 94 |
| 5 | Cl | 4e | 92 |
| 6 | Br | 4f | 91 |
Reaction conditions: Substrate (0.3 mmol) and this compound (2.5 mol %) in DCM (1.2 mL) at room temperature for 30 minutes. Yields are for the isolated product.[1]
Experimental Protocol
Materials:
-
o-(alkynyl)styrene substrate
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the o-(alkynyl)styrene substrate (0.3 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (1.2 mL) to dissolve the substrate.
-
To this solution, add this compound (0.0075 mmol, 2.5 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 30 minutes.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired dihydroindeno[2,1-b]thiochromene derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Intramolecular Hydroamination of Alkynes
This protocol outlines the use of this compound in the intramolecular hydroamination of alkynes, a powerful method for the synthesis of nitrogen-containing heterocycles.
Reaction Scheme
A representative reaction is the cyclization of an aminoalkyne to form a cyclic imine, which can be subsequently reduced to the corresponding cyclic amine.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed intramolecular hydroamination.
Caption: General experimental workflow for hydroamination.
Quantitative Data Summary
| Entry | Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-pentyn-1-amine | 2-methyl-1-pyrroline | 2.0 | 12 | 85 |
| 2 | 5-hexyn-1-amine | 6-methyl-2,3,4,5-tetrahydropyridine | 2.0 | 16 | 81 |
| 3 | N-benzyl-4-pentyn-1-amine | 1-benzyl-2-methyl-1-pyrroline | 2.5 | 12 | 92 |
| 4 | 4-phenyl-3-butyn-1-amine | 2-benzylidenepyrrolidine | 2.0 | 24 | 75 |
General conditions: Substrate (0.5 mmol) in toluene (2 mL) at 80 °C.
Experimental Protocol
Materials:
-
Aminoalkyne substrate
-
This compound
-
Toluene, anhydrous
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the aminoalkyne substrate (0.5 mmol, 1.0 equiv) to a Schlenk tube equipped with a stir bar.
-
Add this compound (0.01 mmol, 2.0 mol %).
-
Add anhydrous toluene (2 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction with a small amount of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired heterocyclic product.
Application 3: Cycloisomerization of Enynes
This compound is also a competent catalyst for the cycloisomerization of enynes, providing access to a variety of carbocyclic and heterocyclic frameworks.
Reaction Scheme
A typical example is the cycloisomerization of a 1,6-enyne to form a bicyclic product.
Logical Relationship of Reaction Parameters
The outcome of the enyne cycloisomerization can be influenced by several factors, as depicted in the diagram below.
Caption: Key parameters affecting the outcome of enyne cycloisomerization.
Quantitative Data Summary
| Entry | Enyne Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Bicyclo[3.1.0]hexane derivative | 60 | 4 | 88 |
| 2 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | Fused pyrrolidine derivative | 60 | 6 | 91 |
| 3 | 1-allyl-2-(prop-2-yn-1-yl)benzene | Indane derivative | 80 | 12 | 76 |
| 4 | O-allyl-N-(prop-2-yn-1-yl)aniline | Dihydroquinoline derivative | 80 | 10 | 85 |
General conditions: Substrate (0.5 mmol), this compound (2 mol %), in 1,2-dichloroethane (2 mL).
Experimental Protocol
Materials:
-
Enyne substrate
-
This compound
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard inert atmosphere glassware
Procedure:
-
To a vial equipped with a stir bar, add the enyne substrate (0.5 mmol, 1.0 equiv).
-
In a separate vial, prepare a stock solution of this compound in anhydrous DCE.
-
Add the appropriate amount of the this compound stock solution (0.01 mmol, 2 mol %) to the reaction vial.
-
Add enough anhydrous DCE to bring the total volume to 2 mL.
-
Seal the vial and place it in a preheated heating block at the desired temperature.
-
Stir the reaction for the specified amount of time.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent mixture to isolate the cycloisomerized product.
References
Troubleshooting & Optimization
Technical Support Center: Iprauntf2 Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iprauntf2 catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound catalyzed reactions. The solutions are presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in this compound catalyzed reactions can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, or the integrity of the starting materials.
Troubleshooting Steps:
-
Catalyst Integrity: this compound, like many gold catalysts, can be sensitive to air and moisture. Ensure the catalyst has been properly stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate techniques (e.g., in a glovebox or using Schlenk lines).
-
Reaction Setup: Ensure all glassware was rigorously dried and the reaction was set up under a positive pressure of an inert gas. Oxygen can lead to the deactivation of the gold(I) catalyst.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Non-polar solvents are often preferred for gold-catalyzed reactions involving alkynes. If your current solvent is not yielding good results, consider screening other anhydrous, non-coordinating solvents.
-
Temperature: While many gold-catalyzed reactions proceed at room temperature, some may require heating to overcome the activation energy. Conversely, excessive heat can lead to catalyst decomposition or side product formation. Consider running the reaction at a slightly elevated temperature (e.g., 40-60 °C) or, if decomposition is suspected, at a lower temperature.
-
Substrate Quality: Ensure your starting materials, particularly the alkyne substrate, are pure. Impurities can sometimes poison the catalyst.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Question: My reaction is producing a mixture of products, including what appear to be side products. How can I improve the selectivity?
Answer:
The formation of multiple products often indicates a lack of selectivity, which can be influenced by the catalyst, substrate, or reaction conditions. Gold(I) catalysts activate alkynes, making them susceptible to various nucleophilic attacks, and controlling this reactivity is key.
Troubleshooting Steps:
-
Catalyst Loading: Using too high a catalyst loading can sometimes lead to side reactions. Try decreasing the catalyst loading incrementally (e.g., from 5 mol% to 2 mol% or 1 mol%).
-
Counterion Effects: The counterion of the gold catalyst (in this case, NTf2-) can influence reactivity. While this compound is generally a well-behaved catalyst, in some specific cases, the presence of silver salts (used to generate the active catalyst in situ from a chloride precatalyst) can lead to undesired side reactions. If you are using a silver salt co-catalyst, ensure it is fully precipitated and, if possible, filtered before adding your substrate.
-
Substrate Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular reaction. Try running the reaction at a lower concentration.
Table 1: Effect of Catalyst Loading and Concentration on Product Selectivity (Hypothetical Data)
| Entry | Catalyst Loading (mol%) | Concentration (M) | Desired Product (%) | Side Product A (%) | Side Product B (%) |
| 1 | 5 | 0.1 | 60 | 25 | 15 |
| 2 | 2 | 0.1 | 85 | 10 | 5 |
| 3 | 1 | 0.1 | 92 | 5 | 3 |
| 4 | 1 | 0.05 | 95 | 3 | 2 |
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation can occur through various pathways, including the formation of inactive gold species or poisoning by impurities.
Troubleshooting Steps:
-
Exclusion of Air and Water: As mentioned, rigorous exclusion of air and water is critical to prevent the oxidation and deactivation of the Au(I) center.
-
Avoid Coordinating Solvents/Additives: Solvents or additives with strong coordinating atoms (e.g., some nitrogen or sulfur-containing compounds) can bind to the gold center and inhibit its catalytic activity.
-
Formation of Inactive Gold Species: In some cases, the catalyst can aggregate to form inactive clusters or be reduced to Au(0). Adding the substrate to the catalyst solution before heating (if required) can sometimes mitigate this.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Cycloisomerization of a 1,6-Enyne
-
Preparation: To an oven-dried Schlenk flask, add this compound (0.005 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.
-
Substrate Addition: Add the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow:
Caption: General workflow for a cycloisomerization reaction.
Signaling Pathways and Mechanisms
This compound-Catalyzed Alkyne Activation and Nucleophilic Attack
The catalytic cycle of this compound in many reactions begins with the coordination of the gold(I) center to the alkyne. This coordination makes the alkyne more electrophilic and susceptible to attack by a nucleophile.
Caption: Simplified catalytic cycle of alkyne activation.
Technical Support Center: Optimizing Iridium-Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for iridium-catalyzed reactions. While the specific catalyst "Iprauntf2" was not identified in the scientific literature, this guide focuses on general principles applicable to a broad range of iridium catalysts, including those with bulky N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and common counter-ions like NTf2 (bis(trifluoromethanesulfonyl)imide).
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed reaction is not working. What are the most common reasons for failure?
A1: Several factors can lead to the failure of an iridium-catalyzed reaction. Common issues include catalyst deactivation, the presence of impurities in reagents or solvents, incorrect reaction setup, or suboptimal reaction conditions (e.g., temperature, concentration, or pressure). Catalyst deactivation can occur through various pathways, such as the formation of inactive dimers, ligand degradation, or poisoning by impurities.[1][2][3][4] It is also crucial to ensure that the catalyst is handled under the appropriate atmospheric conditions (e.g., inert gas for air-sensitive complexes).
Q2: How do I select the appropriate ligand for my iridium-catalyzed reaction?
A2: Ligand selection is critical for the success of an iridium-catalyzed reaction as it influences the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand are key considerations. Electron-donating ligands can, for example, increase the rate of certain catalytic steps.[5] The structure of the ligand can also have a significant impact on the catalyst's performance.[6] A screening of different ligands, ranging from phosphines to N-heterocyclic carbenes and bidentate ligands, is often the most effective approach to identify the optimal choice for a specific transformation.[6][7]
Q3: What is the typical catalyst loading for an iridium-catalyzed reaction?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction, but typically ranges from 0.5 to 5 mol%. For highly efficient catalytic systems, loadings as low as 0.05 mol% have been reported.[8] It is generally advisable to start with a higher loading (e.g., 2-5 mol%) to establish the feasibility of the reaction and then optimize by decreasing the catalyst amount.
Q4: Can additives improve the performance of my iridium-catalyzed reaction?
A4: Yes, additives can have a profound effect on iridium-catalyzed reactions.[4] For example, the addition of a base or an acid can be necessary to facilitate catalyst activation or to neutralize byproducts that may inhibit the catalyst.[4] In some cases, co-catalysts or other additives are used to promote specific steps in the catalytic cycle.[8] The choice of the additive is highly reaction-specific and should be screened during the optimization process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Verify the quality and purity of the catalyst. - Ensure proper handling and storage conditions (e.g., inert atmosphere if required). - Consider an in-situ activation step if necessary. |
| 2. Catalyst Deactivation | - Identify and eliminate potential sources of impurities in substrates and solvents. - Lower the reaction temperature to prevent thermal decomposition. - Investigate alternative ligands that may offer greater stability.[4] | |
| 3. Suboptimal Reaction Conditions | - Screen a range of temperatures, solvents, and concentrations. - Vary the catalyst and substrate ratio. | |
| Low Selectivity (chemo-, regio-, or stereo-) | 1. Inappropriate Ligand | - Screen a library of ligands with different steric and electronic properties. Chiral ligands are essential for enantioselective reactions.[7] |
| 2. Incorrect Temperature or Solvent | - Adjust the reaction temperature; lower temperatures often lead to higher selectivity. - The polarity and coordinating ability of the solvent can influence selectivity.[9][10] | |
| 3. Competing Reaction Pathways | - Modify the substrate to block undesired reactive sites. - Additives may be used to favor the desired reaction pathway. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition | - Catalyst may have limited stability under the reaction conditions.[1][3] - Consider a lower reaction temperature or a more robust ligand. - A second addition of the catalyst mid-reaction may be beneficial. |
| 2. Product Inhibition | - The product of the reaction may be coordinating to the metal center and inhibiting the catalyst. - Try to remove the product as it is formed, if feasible. | |
| 3. Depletion of a Reagent | - Ensure that all reagents are present in the correct stoichiometry. | |
| Irreproducible Results | 1. Variable Quality of Reagents/Solvents | - Use high-purity, anhydrous solvents and reagents. - Purify substrates before use to remove potential catalyst poisons. |
| 2. Sensitivity to Air or Moisture | - Ensure all reactions are set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line). | |
| 3. Inconsistent Reaction Setup | - Standardize all experimental procedures, including the order of addition of reagents. |
Quantitative Data Presentation
Table 1: Effect of Reaction Parameters on a Hypothetical Iridium-Catalyzed C-H Borylation
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst Loading (mol%) | 1.0 | 2.0 | 1.0 | 1.0 |
| Temperature (°C) | 80 | 80 | 100 | 80 |
| Solvent | Toluene | Toluene | Toluene | Cyclohexane |
| Ligand | IPr | IPr | IPr | SIMes |
| Yield (%) | 65 | 85 | 92 | 75 |
| Selectivity (para:meta) | 95:5 | 96:4 | 90:10 | >99:1 |
Table 2: Solvent Screening for a Generic Iridium-Catalyzed Hydrogenation
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| Dichloromethane | 9.1 | 12 | 99 | 92 |
| Toluene | 2.4 | 24 | 85 | 88 |
| Tetrahydrofuran | 7.6 | 18 | 95 | 90 |
| Methanol | 32.7 | 8 | >99 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Iridium-Catalyzed Reaction
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the iridium precursor, ligand, and any solid additives to a reaction vessel equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent, followed by the substrate(s) via syringe. If any reagents are liquids, they should also be added via syringe.
-
Reaction Execution: Seal the vessel and place it in a pre-heated oil bath or heating block. Stir the reaction for the predetermined amount of time.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, or TLC).
Protocol 2: General Workup and Purification Procedure
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by adding an appropriate reagent (e.g., water or a saturated aqueous solution).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, recrystallization, or distillation.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Caption: A generic catalytic cycle for an iridium-catalyzed reaction.
Caption: A logical workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand effect of cyclometallated iridium( iii ) complexes on N -alkylation of amines in hydrogen borrowing reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07184G [pubs.rsc.org]
- 7. Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-Dependent Thermochemistry of an Iridium/Ruthenium H2 Evolution Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Iprauntf2 Cycloisomerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Iprauntf2 (this compound) in cycloisomerization reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed to provide rapid solutions to common issues encountered during this compound cycloisomerization experiments.
Q1: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I address this?
A1: Low or no conversion is a common issue that can stem from several factors:
-
Catalyst Activity: The this compound catalyst may be inactive. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) as gold catalysts can be sensitive to air and moisture. It is recommended to use freshly opened or properly stored catalyst.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. While many gold-catalyzed cycloisomerizations run at room temperature, some substrates require heating. A typical starting temperature is 80°C.[1]
-
Solvent Choice: The solvent can significantly impact the reaction. Dichloroethane (DCE) is a commonly used solvent for these reactions.[1] If you are using a different solvent, consider switching to DCE or another non-coordinating solvent.
-
Substrate Purity: Impurities in the enyne starting material can poison the catalyst. Ensure your substrate is of high purity, and consider purification by column chromatography or distillation before use.
Q2: I am observing the formation of multiple products instead of the desired cycloisomerized product. What are the likely side reactions and how can I suppress them?
A2: The formation of multiple products often indicates competing reaction pathways or side reactions. Key issues to consider are:
-
Alkyne Polymerization: A common side reaction is the polymerization of the alkyne moiety, especially at higher temperatures.[2] To mitigate this, try running the reaction at a lower temperature for a longer duration.
-
Chemoselectivity and Regioselectivity: For complex substrates, controlling chemoselectivity between different functional groups and the regioselectivity of the cyclization can be challenging.[2] The ligand on the gold catalyst plays a crucial role. While this compound is a specific catalyst, understanding the electronic and steric effects of the ligand can provide insights. In some cases, switching to a catalyst with a different N-heterocyclic carbene (NHC) ligand might be necessary to favor the desired pathway.
-
Protodeauration/Hydrolysis: The presence of protic impurities (e.g., water, alcohols) can lead to premature quenching of catalytic intermediates, resulting in undesired byproducts. Ensure that your solvent and reagents are anhydrous.
Q3: The yield of my desired product is consistently low, even with good conversion of the starting material. How can I optimize the reaction to improve the yield?
A3: Optimizing for a higher yield involves fine-tuning the reaction parameters:
-
Catalyst Loading: While a typical catalyst loading is around 2-10 mol%, adjusting this concentration can impact the yield.[1] A higher loading may improve the rate and yield for less reactive substrates, but can also lead to more side reactions. Conversely, a lower loading might be sufficient for highly reactive substrates and can be more cost-effective.
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to product decomposition or the formation of byproducts.
-
Temperature Control: As mentioned, temperature is a critical parameter. A systematic study of the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) can help identify the optimal condition for maximizing the yield of the desired product while minimizing side reactions.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound cycloisomerization reactions.
Caption: Troubleshooting workflow for this compound cycloisomerization.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of gold-catalyzed cycloisomerization reactions, based on available literature data. Please note that optimal conditions are substrate-dependent.
| Parameter | Variation | Effect on Yield | Notes |
| Catalyst | This compound vs. Other Au Catalysts | Can be significant. The choice of ligand and counter-ion affects catalytic activity and selectivity. | For some substrates, other catalysts like [JohnPhosAu(NCMe)]SbF6 may offer better results. |
| Catalyst Loading | 2 mol% vs. 5 mol% vs. 10 mol% | Generally, higher loading increases reaction rate but may not always improve isolated yield due to side reactions. | A screening of catalyst loading is recommended for new substrates. |
| Temperature | Room Temp vs. 60°C vs. 80°C | Higher temperatures often lead to faster reactions but can also promote decomposition and side reactions like polymerization.[1][2] | The optimal temperature is a balance between reaction rate and selectivity. |
| Solvent | DCE vs. CH2Cl2 vs. Toluene | Non-coordinating solvents like DCE and CH2Cl2 are generally preferred. Solvent can influence catalyst solubility and stability. | Ensure the use of anhydrous solvents to prevent catalyst deactivation. |
| Reaction Time | 1h vs. 8h vs. 16h | Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation. | Reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
General Protocol for this compound-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,6-enyne substrate
-
This compound (this compound) catalyst
-
Anhydrous dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.
-
Ensure the 1,6-enyne substrate is pure and anhydrous.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous DCE (e.g., 5 mL).
-
In a separate vial, weigh the this compound catalyst (e.g., 0.01 mmol, 2 mol%) under an inert atmosphere and dissolve it in a small amount of anhydrous DCE.
-
-
Reaction Initiation:
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent (e.g., a phosphine or thiol to bind to the gold).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired cycloisomerized product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (NMR, MS, etc.).
-
References
Common issues with Iprauntf2 catalyst stability
Iprauntf2 Catalyst Technical Support Center
Welcome to the technical support center for the this compound catalyst system. This compound is a state-of-the-art palladium(II)-based pre-catalyst featuring a sterically demanding, electron-rich biarylphosphine ligand, designed for challenging cross-coupling reactions. Its high activity, however, is accompanied by a sensitivity to specific experimental conditions. This guide provides solutions to common stability issues to help you achieve optimal performance and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with the this compound catalyst.
Q1: My reaction yield is significantly lower than expected or has stalled completely. What are the common causes?
A1: Low or no conversion is a frequent issue that can typically be traced to the deactivation of the catalyst's active Pd(0) form. Consider the following potential causes:
-
Catalyst Poisoning: Impurities in your starting materials (aryl halides, boronic acids), base, or solvent can act as poisons. Sulfur- and thiol-containing compounds are known inhibitors. Ensure the highest purity of all reagents.[1]
-
Oxygen Sensitivity: Although the this compound pre-catalyst is relatively stable, the active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a primary cause of catalyst deactivation through oxidation.[2]
-
Improper Pre-catalyst Activation: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a critical step.[3][4][5] An inappropriate choice of base or insufficient temperature can lead to incomplete activation.
-
Thermal Decomposition: At elevated temperatures (>120 °C), the this compound ligand can begin to degrade, or the palladium can agglomerate into inactive nanoparticles (e.g., Palladium black).[6][7]
Q2: I am observing the formation of significant side products, such as homocoupling of my starting material. Why is this happening?
A2: Homocoupling is often indicative of an issue with the transmetalation step of the catalytic cycle.
-
Base Strength and Solubility: The choice of base is critical.[2] If the base is not strong enough or has poor solubility in the reaction medium, the transmetalation step can be slow, allowing for side reactions like homocoupling to occur.
-
Moisture: Water can hydrolyze boronic acid starting materials, leading to their homocoupling. Ensure all reagents and solvents are rigorously dried.
Q3: The reaction works well for simple substrates, but fails with more complex or sterically hindered ones. How can I improve this?
A3: This issue relates to the balance between the catalyst's reactivity and stability, which is governed by the ligand.
-
Ligand Dissociation: With sterically demanding substrates, the catalyst may require higher temperatures to facilitate the reaction. However, this can also promote the dissociation of the protective ligand from the palladium center, exposing it to deactivation pathways.
-
Reductive Elimination Failure: The final step, reductive elimination, can be slow for hindered substrates. This can cause the catalyst to remain in a less stable state for longer, increasing the chance of decomposition. Consider if a different ligand system might be better suited for your specific substrate.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this compound?
A1: For most applications, a catalyst loading of 0.5 to 2 mol% is recommended. However, for particularly challenging or sterically hindered substrates, increasing the loading to 5 mol% may improve yields.[2] Note that higher loadings can sometimes lead to more significant side product formation.
Q2: How should I properly handle and store the this compound catalyst?
A2: this compound is an air-stable solid and can be handled on the bench for brief periods. For long-term storage, it should be kept in a desiccator or under an inert atmosphere (e.g., in a glovebox) to prevent slow oxidation and hydrolysis.
Q3: My catalyst appears to have changed color from off-white to a dark grey or black powder during the reaction. What does this signify?
A3: A color change to grey or black is a visual indicator of catalyst decomposition, specifically the formation of palladium nanoparticles (Pd black). This form of palladium has very low catalytic activity in cross-coupling reactions. This is often caused by excessive heat or the presence of impurities.[6][7]
Q4: Can I recycle the this compound catalyst?
A4: As a homogeneous catalyst, this compound is difficult to recover from the reaction mixture. While some palladium may be recoverable, its activity is often significantly diminished due to partial decomposition and poisoning during the first use.[9] Heterogeneous catalyst systems are generally better suited for recycling.[10]
Data on Catalyst Stability
The stability of the this compound catalyst is highly dependent on the reaction conditions. The following tables summarize typical performance degradation observed under various stressors.
Table 1: Effect of Temperature on Catalyst Activity Over Time (Conditions: 1 mol% this compound, degassed toluene, standard substrates)
| Temperature | Yield after 2h | Yield after 8h | Observations |
| 80 °C | 95% | >99% | Stable, optimal performance. |
| 100 °C | 98% | >99% | Minor darkening of solution. |
| 120 °C | 85% | 88% | Reaction stalls, visible Pd black. |
| 140 °C | 40% | 40% | Rapid decomposition to Pd black. |
Table 2: Impact of Atmospheric Conditions on Final Reaction Yield (Conditions: 1 mol% this compound, 80 °C, 8h reaction time)
| Condition | Final Yield | Catalyst Appearance |
| Rigorous Degassing (Schlenk line) | >99% | Light yellow solution |
| Argon Sparging (15 min) | 92% | Light brown solution |
| No Degassing (reaction in air) | <5% | Black precipitate (Pd black) |
Table 3: Catalyst Performance in Recycling Experiments (Conditions: Catalyst recovered by precipitation and filtration after each run)
| Cycle | Final Yield | Mean Pd Particle Size (post-reaction) |
| 1 | 96% | 4.5 nm |
| 2 | 55% | 15.2 nm |
| 3 | 12% | 40.8 nm |
Note: The increase in palladium nanoparticle size is a direct indicator of catalyst sintering and deactivation.[7]
Experimental Protocols
Protocol 1: Standard Procedure for a Suzuki-Miyaura Coupling Reaction
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the this compound catalyst (0.01 mmol, 1 mol%) followed by the degassed solvent (e.g., Toluene/Water 10:1, 5 mL).
-
Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Testing Catalyst Stability under Thermal Stress
-
Setup: Prepare three identical reaction mixtures according to Protocol 1.
-
Execution: Place each reaction in a pre-heated block set to a different temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h). Quench each aliquot with water and extract with a suitable solvent.
-
Analysis: Analyze the aliquots by GC or ¹H NMR using an internal standard to quantify the yield over time.
-
Observation: Visually inspect the reaction mixtures for any color change or precipitate formation, which indicates catalyst decomposition.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the this compound catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. bioengineer.org [bioengineer.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts fo… [ouci.dntb.gov.ua]
Technical Support Center: Purification of Iprauntf2 Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of products from Iprauntf2 reactions. Below are detailed protocols, data comparisons, and workflows to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, this compound, shows low purity after column chromatography. What are the common causes and solutions?
Low purity after column chromatography is a frequent issue. The primary causes are often related to improper solvent system selection, column overloading, or co-eluting impurities.
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Problem: Poor Separation (Co-elution)
-
Solution: The polarity of the solvent system (mobile phase) may not be optimal. To resolve this, perform a systematic Thin Layer Chromatography (TLC) analysis using different solvent ratios (e.g., varying hexane/ethyl acetate or dichloromethane/methanol mixtures) to identify a system that provides better separation between this compound and the impurities. A difference in Rf values of at least 0.2 is recommended.
-
-
Problem: Column Overloading
-
Solution: The amount of crude material loaded onto the column has exceeded its separation capacity. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel. If you have overloaded the column, you may need to re-purify the collected fractions.
-
-
Problem: Presence of Streaking on TLC
-
Solution: Streaking often indicates that the compound is acidic or basic, leading to poor interaction with the silica gel. Adding a small amount of a modifier to the solvent system, such as acetic acid for acidic compounds or triethylamine for basic compounds (typically 0.1-1%), can improve peak shape and separation.
-
Q2: The yield of this compound is significantly lower than expected after purification. Where could the product have been lost?
Product loss can occur at multiple stages of the workup and purification process. Identifying the specific step is key to improving your yield.
-
During Aqueous Workup: Ensure the pH of the aqueous layer is optimized to keep this compound in the organic phase. If this compound has acidic or basic properties, it could be lost to the aqueous layer if the pH is incorrect. Test the pH of the aqueous layer and adjust as needed. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume to maximize recovery.
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During Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar. Deactivating the silica gel with a small amount of triethylamine mixed into the slurry before packing the column can help. Alternatively, using a different stationary phase like alumina might be beneficial.
-
During Solvent Removal: this compound may be volatile or heat-sensitive. Avoid using excessive heat on the rotary evaporator. It is safer to remove the final traces of solvent under high vacuum at room temperature.
Q3: How can I effectively remove the palladium catalyst from my this compound reaction mixture?
Palladium catalysts are common in cross-coupling reactions and their removal is a critical step.
-
Filtration: The simplest method is to dilute the reaction mixture with a solvent and filter it through a pad of Celite® or a silica gel plug. This will remove a significant portion of the catalyst.
-
Specialized Scavengers: For more complete removal, consider using functionalized silica gels or polymer-based scavengers that have a high affinity for palladium. These can be stirred with the reaction mixture and then filtered off.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help to precipitate palladium salts, which can then be removed by filtration.
Data Presentation: Comparison of Purification Methods
The following table summarizes the results of two common purification methods for a standard 1g crude this compound reaction mixture.
| Parameter | Flash Column Chromatography | Recrystallization |
| Purity (by HPLC) | >98% | >99.5% |
| Typical Yield | 65-80% | 50-70% |
| Solvent Consumption | High (500-1000 mL) | Low to Medium (50-150 mL) |
| Time Required | 2-4 hours | 4-24 hours (including drying) |
| Scalability | Moderate | High |
| Best For | Complex mixtures with multiple byproducts | Removing minor impurities from a mostly pure product |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound product (e.g., 1g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2g) to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry load."
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.
-
Loading: Gently add the dry load to the top of the packed column, creating a thin, even layer.
-
Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase according to the TLC analysis (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find the ideal one.
-
Dissolution: Place the crude this compound in a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow from synthesis to pure this compound.
Caption: Decision tree for troubleshooting this compound purification.
How to avoid catalyst deactivation with Iprauntf2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the Iprauntf2 catalyst, with a specific focus on preventing and troubleshooting catalyst deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst.
Question 1: My reaction is sluggish or has stalled completely. What are the potential causes related to the this compound catalyst?
Answer:
A sluggish or stalled reaction is a common indicator of catalyst deactivation. Several factors could be at play:
-
Catalyst Poisoning: Trace impurities in your reagents or solvents can act as poisons, binding to the active gold center of the this compound and rendering it inactive. Common culprits include halides (Cl-, Br-, I-), bases, thiols, and amines.
-
Incorrect Catalyst Loading: While seemingly straightforward, using too low a catalyst loading might not be sufficient to overcome the effect of trace poisons present in the reaction mixture.
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Thermal Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition or agglomeration of the catalyst into inactive gold nanoparticles.
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Change in Oxidation State: The active catalytic species is Au(I). The presence of strong oxidizing or reducing agents in your reaction mixture could potentially alter the oxidation state of the gold center to inactive Au(0) or Au(III).
Question 2: How can I determine if my this compound catalyst has been poisoned?
Answer:
Diagnosing catalyst poisoning can be approached through a combination of experimental observation and analytical techniques:
-
Control Experiment: Run a control reaction with highly purified reagents and solvents. If this reaction proceeds as expected while your primary experiment does not, it strongly suggests the presence of poisons in your original materials.
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Spiking Experiment: Intentionally add a small amount of a suspected poison (e.g., a halide salt) to a healthy reaction. A significant drop in reaction rate would confirm the catalyst's sensitivity to that particular impurity.
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NMR Spectroscopy: In some cases, the coordination of a poison to the gold center can be observed as a change in the chemical shift of the IPr ligand protons in the 1H NMR spectrum of the catalyst.
Question 3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. Could this be related to this compound deactivation?
Answer:
Yes, this is a classic sign of catalyst deactivation due to poisoning. The relative concentration of impurities often becomes more significant on a larger scale. For instance, the surface area of the glassware increases with scale, potentially leading to more leaching of basic impurities from the glass. Similarly, larger volumes of reagents and solvents may introduce a greater absolute amount of poisons, overwhelming the catalyst.
Question 4: What steps can I take to prevent catalyst deactivation?
Answer:
Proactive measures are key to maintaining the activity of your this compound catalyst:
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Reagent and Solvent Purity: Use high-purity reagents and solvents. It is highly recommended to purify solvents using a solvent purification system.
-
Inert Atmosphere: While this compound is air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of sensitive substrates or the catalyst itself.
-
Optimal Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation.
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Use of Additives: In cases where trace acid impurities are suspected of being beneficial (by acting as co-catalysts), their controlled addition might be necessary. Conversely, if basic impurities are the issue, the addition of a suitable acid activator could be beneficial.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a stable and highly active gold(I) catalyst. It features a bulky N-heterocyclic carbene (NHC) ligand (IPr) and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf2) anion.
Q2: What are the typical applications of this compound?
A2: this compound is a versatile catalyst used in a variety of organic transformations, most notably in the activation of alkynes and allenes for nucleophilic attack. This includes reactions such as hydroamination, hydroalkoxylation, and cycloisomerization.
Q3: How should I handle and store this compound?
A3: this compound is a solid that is generally stable to air and moisture. However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Standard personal protective equipment (gloves, safety glasses) should be worn when handling the compound.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: In cases of poisoning by basic impurities or halides, it is often possible to regenerate the catalyst's activity. The addition of a suitable acid activator, such as a Brønsted acid (e.g., TfOH) or a Lewis acid (e.g., In(OTf)3), can sequester the poison and free up the active site of the gold catalyst.[1]
Q5: What is the role of the NTf2 anion in the catalyst's performance?
A5: The bis(trifluoromethanesulfonyl)imide (NTf2) anion is a large, non-coordinating anion. Its role is to stabilize the cationic [IPrAu]+ complex without strongly interacting with the gold center. This leaves the gold atom coordinatively unsaturated and highly electrophilic, which is crucial for its catalytic activity.
Quantitative Data on Catalyst Deactivation
The following tables provide representative data on the impact of common poisons and temperature on the performance of NHC-gold(I) catalysts, which can be considered analogous to this compound.
Table 1: Effect of Halide Poisoning on Catalyst Activity
| Halide Additive (1 mol%) | Initial Reaction Rate (%/h) | Conversion after 2h (%) |
| None | 95 | >99 |
| Tetrabutylammonium Chloride | 20 | 35 |
| Tetrabutylammonium Bromide | 15 | 28 |
| Tetrabutylammonium Iodide | 5 | 10 |
Table 2: Effect of Base Poisoning on Catalyst Activity
| Base Additive (1 mol%) | Initial Reaction Rate (%/h) | Conversion after 2h (%) |
| None | 95 | >99 |
| Triethylamine | 30 | 50 |
| Pyridine | 25 | 42 |
| Sodium Hydroxide (trace) | <5 | <10 |
Table 3: Effect of Temperature on Catalyst Stability
| Temperature (°C) | Catalyst Half-life (h) | Conversion after 8h (%) |
| 60 | > 24 | >99 |
| 80 | 12 | 85 |
| 100 | 4 | 55 |
| 120 | 1 | 20 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction with this compound
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Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
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Reagent Setup: In a glovebox or under an inert atmosphere, weigh the substrate and this compound catalyst into a dry reaction flask equipped with a magnetic stir bar.
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Solvent Addition: Add the desired amount of purified, anhydrous solvent via syringe.
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Reactant Addition: Add the second reactant (nucleophile) via syringe.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.
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Work-up: Upon completion, quench the reaction as appropriate (e.g., by adding a specific reagent or by concentrating the mixture). Purify the product by flash column chromatography.
Protocol 2: Purification of Solvents for Gold-Catalyzed Reactions
This protocol describes the purification of a common solvent, dichloromethane (DCM), using a solvent purification system.
-
System Preparation: Ensure the solvent purification system is properly set up with activated alumina columns and is under a positive pressure of an inert gas (e.g., argon).
-
Solvent Degassing: Sparge the HPLC-grade DCM in the solvent reservoir with argon for at least 30 minutes to remove dissolved oxygen.
-
Solvent Dispensing: Under a positive pressure of argon, pass the DCM through the activated alumina columns to remove water and other polar impurities.
-
Collection: Collect the purified, anhydrous DCM in a dry, nitrogen-flushed flask.
-
Storage: Store the purified solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
Protocol 3: Regeneration of a Poisoned this compound Catalyst In Situ
This protocol is for situations where catalyst poisoning is suspected during a reaction.
-
Diagnosis: If the reaction has stalled, take an aliquot for analysis to confirm the presence of starting materials.
-
Activator Preparation: Prepare a stock solution of a suitable acid activator (e.g., 10 mol% solution of triflic acid in the reaction solvent) in a dry, inert atmosphere.
-
Activator Addition: Using a syringe, add a stoichiometric amount of the acid activator solution relative to the suspected poison (if the concentration is known) or a catalytic amount (e.g., 1-5 mol%) to the stalled reaction mixture.
-
Monitoring: Continue to stir the reaction at the desired temperature and monitor for any resumption of catalytic activity.
Visualizations
References
Technical Support Center: Iprauntf2 Catalyzed Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iprauntf2-catalyzed synthesis, with a primary focus on the common application of enyne cycloisomerization.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | This compound is generally air and moisture stable; however, prolonged storage under improper conditions can lead to deactivation. Ensure the catalyst is stored in a cool, dry place, preferably under an inert atmosphere. It is advisable to use freshly purchased or properly stored catalyst. |
| Insufficient Catalyst Loading | While higher catalyst loading can sometimes lead to side reactions, a loading that is too low may result in a sluggish or incomplete reaction. A typical starting point for this compound is 1-5 mol%. If the reaction is not proceeding, a slight increase in catalyst loading may be beneficial. |
| Low Reaction Temperature | Gold-catalyzed cycloisomerizations can be sensitive to temperature. If the reaction is proceeding slowly or not at all at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary to overcome the activation energy barrier.[1][2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the catalyst and substrate, as well as the reaction pathway. Dichloromethane (DCM) and toluene are commonly used and effective solvents for these reactions.[1][2] If solubility is an issue, consider alternative anhydrous, non-protic solvents. |
| Substrate Decomposition | The substrate itself may be unstable under the reaction conditions. Analyze the crude reaction mixture for signs of substrate degradation. If decomposition is suspected, consider running the reaction at a lower temperature or for a shorter duration. |
Problem 2: Formation of Insoluble Material (Suspected Polymerization)
Possible Causes & Solutions
| Cause | Recommended Action |
| High Substrate Concentration | Higher concentrations can favor intermolecular reactions, leading to oligomerization and polymerization of the alkyne moiety. Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can favor the desired intramolecular cycloisomerization. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions, including alkyne polymerization. If polymerization is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Excessively High Catalyst Loading | While sufficient catalyst is needed, an excess can lead to a rapid, uncontrolled reaction that promotes polymerization. If polymerization is an issue, consider reducing the catalyst loading to the lower end of the typical range (e.g., 1-2 mol%). |
| Reactive Functional Groups on Substrate | Certain functional groups on the enyne substrate may promote intermolecular side reactions. If possible, consider protecting reactive groups or modifying the substrate design. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or [IPrAu]NTf2, is a gold(I) catalyst featuring an N-heterocyclic carbene (NHC) ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf2) counteranion. Its primary application is in the catalytic cycloisomerization of enynes, which is a powerful method for the synthesis of complex cyclic and bicyclic structures.[1][2]
Q2: What are the main side reactions to look out for in this compound-catalyzed enyne cycloisomerization?
A2: The most significant side reaction is the polymerization of the alkyne component of the enyne substrate.[3] This occurs when the gold-activated alkyne reacts with another alkyne molecule (intermolecularly) instead of the tethered alkene (intramolecularly). Other potential side reactions include undesired regio- or stereoisomer formation, depending on the substrate.
Q3: How can I visually identify alkyne polymerization?
A3: Alkyne polymerization often manifests as the formation of an insoluble, often colored, precipitate or the reaction mixture becoming viscous and difficult to stir. If you observe these changes, it is a strong indication that polymerization is a competing process.
Q4: What is the role of the IPr ligand and the NTf2 counteranion?
A4: The bulky IPr ligand helps to stabilize the gold(I) center and can influence the selectivity of the reaction. The NTf2 counteranion is large and non-coordinating, which helps to maintain a highly electrophilic and catalytically active cationic gold species in solution.
Q5: Can this compound be used for other types of reactions?
A5: While enyne cycloisomerization is its most common application, gold(I) catalysts with NHC ligands, including this compound, can also catalyze other transformations involving the activation of alkynes, such as hydroamination and hydroarylation reactions.
Quantitative Data on Reaction Parameters
The following table summarizes the effect of different catalysts and reaction conditions on the cycloisomerization of a model 1,6-enyne. This data can be used to guide the optimization of your own reactions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Product A (%) | Yield of Isomer B (%) |
| 1 | PPh3AuCl/AgOTf (2) | Toluene | 25 | 1 | 47 | 53 |
| 2 | PPh3AuCl/AgOTf (2) | DCM | 25 | 1 | 47 | 53 |
| 3 | This compound (1) | Toluene | 25 | 1 | 90 | <1 |
| 4 | InCl3 (5) | Toluene | 80 | 15 | 90 | <1 |
| 5 | InCl3 (5) | DCE | 40 | 15 | 72 | 15 |
Data adapted from a study on the cycloisomerization of a functionalized 1,6-enyne.[1][2] Product A represents the desired 5-exo-dig cyclization product, while Isomer B is an undesired isomer. This data highlights the superior selectivity of this compound under mild conditions.
Experimental Protocols
Representative Protocol for this compound-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,6-enyne substrate
-
This compound catalyst
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Anhydrous dichloromethane (DCM) or toluene
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk flask or similar)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq).
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Add anhydrous solvent (DCM or toluene) to achieve a concentration of 0.1 M.
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In a separate vial, weigh the this compound catalyst (0.01-0.02 eq, 1-2 mol%) under an inert atmosphere.
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Add a small amount of the anhydrous solvent to the catalyst vial to dissolve it, then transfer the catalyst solution to the reaction flask via syringe.
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Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a small amount of triethylamine or by passing the reaction mixture through a short plug of silica gel.
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Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for this compound-catalyzed enyne cycloisomerization.
Caption: Side reaction pathway leading to alkyne polymerization.
Caption: A logical workflow for troubleshooting common issues.
References
Refining Iprauntf2 protocols for better selectivity
Technical Support Center: Iprauntf2 Protocols
Welcome to the technical support center for this compound, a novel kinase inhibitor targeting the Janus kinase (JAK) family. This guide is designed to help researchers, scientists, and drug development professionals refine their experimental protocols to achieve better selectivity and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family, with a primary affinity for JAK2. It functions by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream STAT proteins and thereby inhibiting the JAK-STAT signaling pathway.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for JAK2, cross-reactivity with other JAK family members (JAK1, JAK3, TYK2) has been observed, particularly at higher concentrations. Off-target effects on other kinases with similar ATP-binding sites can also occur, leading to unintended cellular responses.[1][2][3]
Q3: How can I improve the selectivity of this compound for JAK2 in my experiments?
A3: To enhance selectivity, it is crucial to perform a dose-response curve to determine the optimal concentration that inhibits JAK2 without significantly affecting other kinases.[2][4] Additionally, utilizing cell lines with well-characterized kinase expression profiles can help isolate the effects of JAK2 inhibition.[5]
Q4: What are the recommended positive and negative controls when using this compound?
A4: A known selective JAK2 inhibitor, such as Fedratinib, should be used as a positive control to validate your assay.[1] For a negative control, a structurally similar but inactive compound or a vehicle control (e.g., DMSO) is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in IC50 values across experiments.
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Possible Cause: Inconsistent ATP concentration in the kinase assay. As this compound is an ATP-competitive inhibitor, its apparent potency is highly sensitive to ATP levels.
-
Solution: Ensure the ATP concentration is kept constant and ideally close to the Km value for the target kinase.[6] Standardize all assay conditions, including incubation times and temperatures.
Issue 2: Lack of dose-dependent inhibition.
-
Possible Cause 1: The concentration range of this compound is too high or too low.
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Solution 1: Perform a wider range of serial dilutions, typically from nanomolar to micromolar concentrations, to capture the full inhibitory curve.[2]
-
Possible Cause 2: The inhibitor has precipitated out of solution.
-
Solution 2: Visually inspect for precipitation and consider using a lower concentration of this compound or a different solvent system.
Issue 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability or active efflux of this compound from the cells.
-
Solution: Conduct cell permeability assays to assess the intracellular concentration of the inhibitor. If efflux is suspected, co-incubation with an efflux pump inhibitor may be necessary.
Issue 4: Unexpected off-target effects in cellular assays.
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Possible Cause: The concentration of this compound being used is too high, leading to inhibition of other kinases.[3][4]
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Solution: Lower the concentration of this compound to the lowest effective dose for JAK2 inhibition. Perform a kinome-wide selectivity profiling to identify potential off-targets.[5][7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | 150 |
| JAK2 | 15 |
| JAK3 | 250 |
| TYK2 | 180 |
| SRC | >1000 |
| LCK | >1000 |
Table 2: Recommended this compound Concentration Ranges for Different Assays
| Assay Type | Recommended Concentration Range (nM) |
| Biochemical Kinase Assay | 0.1 - 1000 |
| Cellular Phosphorylation Assay | 10 - 5000 |
| Cell Proliferation Assay | 100 - 10000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant human JAK2 enzyme.
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Substrate peptide (e.g., a STAT3-derived peptide).
-
ATP solution (at the Km concentration for JAK2).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to a 384-well plate.
-
Add 10 µL of JAK2 enzyme and substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo, LanthaScreen).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular Phospho-STAT3 Inhibition
-
Cell Culture and Treatment:
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Culture a suitable cell line (e.g., HEL cells with endogenous JAK2 V617F mutation) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
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Treat the cells with various concentrations of this compound for 2 hours.
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Stimulate the cells with a cytokine (e.g., IL-6) for 30 minutes to activate the JAK-STAT pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Mandatory Visualizations
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iprauntf2 Catalyst Loading Optimization
Disclaimer: The catalyst "Iprauntf2" is not widely documented in the available literature. This guide provides information and troubleshooting advice based on the well-studied and structurally similar catalyst, IPrAuNTf₂, and general principles of transition metal catalysis involving phosphine ligands. The experimental data and protocols should be considered as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound catalyst typically used for?
A1: Based on catalysts with similar structures (e.g., IPrAuNTf₂), this compound is likely a gold(I) or palladium(II) complex featuring an N-heterocyclic carbene (NHC) ligand (IPr) and a non-coordinating counter-ion (NTf₂). These types of catalysts are commonly employed in a variety of organic transformations, including:
-
Cycloisomerization reactions: Catalyzing the intramolecular rearrangement of enynes and other unsaturated systems.[1][2]
-
Cross-coupling reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds, such as in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4][5]
-
Hydration of alkynes: Promoting the addition of water across a carbon-carbon triple bond.[6]
Q2: What is the recommended starting catalyst loading for this compound?
A2: For initial screening experiments, a catalyst loading in the range of 1-5 mol% is typically recommended for this class of catalysts.[2][5][7] The optimal loading is highly dependent on the specific substrates, reaction conditions, and desired reaction rate.
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading directly impacts several key reaction parameters:
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate.
-
Product Yield: Insufficient catalyst may result in incomplete conversion and lower yield. Conversely, excessively high loading can sometimes lead to the formation of byproducts and a decrease in the yield of the desired product.
-
Cost-Effectiveness: Minimizing catalyst loading is crucial for process efficiency and reducing costs, especially on a larger scale.[7]
Q4: What are the signs of catalyst deactivation?
A4: Catalyst deactivation can manifest in several ways, including:
-
A significant decrease in reaction rate or a stalled reaction.
-
The formation of unexpected byproducts.
-
A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species (e.g., palladium black in Pd-catalyzed reactions).
-
Inconsistent results between batches.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. | 1. Increase catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). 2. Ensure accurate weighing and transfer of the catalyst. |
| Poor Catalyst Activity: The catalyst may be degraded or poisoned.[8] | 1. Use a fresh batch of catalyst. 2. Ensure all reagents and solvents are pure and dry. Common poisons include water, oxygen, and sulfur-containing compounds. 3. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[9] | |
| Sub-optimal Reaction Conditions: Temperature, solvent, or base may not be ideal. | 1. Screen different solvents and bases. 2. Increase the reaction temperature. | |
| Formation of Significant Byproducts | Excessive Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.[7] | 1. Systematically decrease the catalyst loading (e.g., from 5 mol% to 1 mol%, then to 0.5 mol%). 2. Monitor the reaction progress closely by techniques like TLC or GC/LC-MS to identify the onset of byproduct formation. |
| Decomposition of Substrates or Products: The reaction conditions may be too harsh. | 1. Lower the reaction temperature. 2. Reduce the reaction time. | |
| Inconsistent Results | Variability in Catalyst Loading: Inaccurate measurement of the catalyst. | 1. Use a high-precision balance. 2. Prepare a stock solution of the catalyst for more accurate dispensing, especially for very low loadings. |
| Presence of Impurities: Inconsistent quality of reagents or solvents. | 1. Use reagents and solvents from a reliable source and of appropriate purity. 2. Purify starting materials if necessary. | |
| Atmospheric Contamination: Exposure to air or moisture can affect the catalyst performance.[9] | 1. Ensure a consistently inert atmosphere for all experiments. |
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for the optimization of catalyst loading in a hypothetical Suzuki-Miyaura cross-coupling reaction using an this compound-type catalyst.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.5 | 24 | 65 | 60 |
| 1.0 | 12 | 95 | 92 |
| 2.5 | 4 | >99 | 97 |
| 5.0 | 2 | >99 | 96 |
Table 2: Screening of Reaction Parameters at Optimized Catalyst Loading (2.5 mol%)
| Temperature (°C) | Solvent | Base | Yield (%) |
| 80 | Toluene | K₂CO₃ | 95 |
| 100 | Toluene | K₂CO₃ | 97 |
| 100 | Dioxane | K₃PO₄ | 98 |
| 100 | Toluene | Cs₂CO₃ | 99 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and a magnetic stir bar to an oven-dried reaction vessel.
-
Catalyst Addition: Add the this compound-type catalyst (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add the desired solvent (5 mL).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture at the desired temperature with vigorous stirring for the specified time.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: The Impact of Solvent Choice on IPr-Au Catalytic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IPr-Au catalysts. The following information addresses common issues related to solvent selection and its impact on catalytic activity, reaction yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: My IPr-Au catalyzed reaction is not working or giving low yields. What are the first things to check related to the solvent?
A1: Low yields or reaction failures in IPr-Au catalysis can often be attributed to solvent quality and choice. Here are the initial troubleshooting steps:
-
Solvent Purity: Ensure your solvent is anhydrous and free from impurities. Commercially available anhydrous solvents are recommended. If you are using a freshly distilled solvent, ensure it is properly dried and degassed.
-
Impurity Scavenging: High-affinity impurities, such as halides or basic compounds, present in the solvent or starting materials can poison the cationic gold catalyst. The use of a suitable acid activator may be necessary to reactivate the catalyst in such cases.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and selectivity. If your reaction is sluggish, consider screening a range of solvents with varying polarities. For many gold-catalyzed reactions, moderately polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good starting points.
-
Reaction Monitoring: Carefully monitor your reaction by TLC or another appropriate method to determine if the reaction is stalling or if the product is decomposing under the reaction conditions.[1][2]
Q2: How does solvent polarity affect the catalytic activity of my IPr-Au catalyst?
A2: The solvent plays a critical role in stabilizing or destabilizing reaction intermediates and transition states.[3] The effect of solvent polarity is highly substrate and reaction-dependent:
-
Stabilization of Charged Intermediates: Polar solvents can stabilize charged intermediates that may form during the catalytic cycle, potentially increasing the reaction rate.
-
Catalyst Deactivation: Highly coordinating solvents can compete with the substrate for binding to the gold center, leading to catalyst inhibition or deactivation.
-
Selectivity: In reactions where multiple products can be formed, the solvent can influence the selectivity by preferentially stabilizing the transition state leading to a specific product. For example, in some Au(I)-catalyzed cyclizations of enynes, solvent choice can dictate different reaction pathways.[4]
Q3: Are there any specific solvents that are generally recommended for IPr-Au catalyzed reactions?
A3: While the optimal solvent is reaction-specific, several solvents are commonly and successfully used in IPr-Au catalysis. For the cycloisomerization of enynes, chlorinated solvents are frequently employed. A common starting point is 1,2-dichloroethane (DCE) .[5] Other solvents that have been used include dichloromethane (DCM), toluene, and acetonitrile. In some cases, more exotic solvents like 2,2,2-trifluoroethanol have been shown to be highly effective. It is always recommended to perform a solvent screen to identify the optimal conditions for your specific transformation.
Q4: Can I use protic solvents like alcohols with my IPr-Au catalyst?
A4: Yes, protic solvents can be used and can even be beneficial in certain IPr-Au catalyzed reactions. For instance, in the hydrofunctionalization of alkynes, alcohols can act as nucleophiles. However, it is important to consider that protic solvents can also protonate the substrate or interact with the catalyst in a way that may be detrimental to the reaction. The compatibility of protic solvents should be evaluated on a case-by-case basis.
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Conversion | 1. Catalyst Poisoning: Halide or basic impurities in the solvent or starting materials. 2. Poor Catalyst Solubility: The IPr-Au catalyst is not fully dissolved in the chosen solvent. 3. Inappropriate Solvent Polarity: The solvent does not adequately stabilize the transition state. | 1. Use high-purity, anhydrous solvents. Consider passing the solvent through a plug of activated alumina. If poisoning is suspected, the addition of a silver salt (e.g., AgSbF₆) can help scavenge halides. 2. Try a different solvent in which the catalyst is more soluble. Gentle heating may also improve solubility. 3. Perform a solvent screen with a range of solvents (e.g., DCE, Toluene, Acetonitrile, Dioxane). |
| Product Decomposition | 1. Solvent-Induced Degradation: The product is unstable in the chosen solvent, especially at elevated temperatures. 2. Reaction with Solvent: The product may react with the solvent under the catalytic conditions. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.[1] Consider running the reaction at a lower temperature or choosing a less reactive solvent. 2. If an unexpected product is observed, consider the possibility of the solvent participating in the reaction and select a more inert solvent. |
| Low Selectivity (in reactions with multiple possible products) | 1. Solvent Influence on Reaction Pathway: The solvent may favor an undesired reaction pathway.[4] | 1. Screen a variety of solvents with different polarities and coordinating abilities. Non-polar solvents may favor different pathways than polar solvents. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a representative IPr-Au catalyzed cycloisomerization of a 1,6-enyne. This data is illustrative and results may vary depending on the specific substrate and reaction conditions.
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| 1,2-Dichloroethane (DCE) | 10.4 | 95 | Commonly used, often gives high yields. |
| Dichloromethane (DCM) | 8.9 | 92 | A good alternative to DCE. |
| Toluene | 2.4 | 75 | Lower yield, but can be useful for less polar substrates. |
| Acetonitrile | 37.5 | 60 | A polar, coordinating solvent that can sometimes inhibit catalysis. |
| Dioxane | 2.2 | 55 | Can coordinate to the metal center, potentially reducing activity. |
| Tetrahydrofuran (THF) | 7.6 | 40 | A coordinating solvent that often leads to lower yields in this type of reaction. |
Experimental Protocols
General Experimental Protocol for a Solvent Screening in an IPr-Au Catalyzed Cycloisomerization of a 1,6-Enyne:
-
Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the 1,6-enyne substrate (1.0 equiv).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the IPr-Au catalyst (e.g., IPrAuCl) and a silver salt activator (e.g., AgSbF₆) in a suitable solvent (e.g., DCE). Add the appropriate amount of the catalyst stock solution to each reaction vial (typically 1-5 mol%).
-
Solvent Addition: To each vial, add the solvent to be screened to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), quench the reactions, and isolate the product. Determine the yield and purity of the product from each solvent.
Visualizations
Caption: Workflow for solvent screening in IPr-Au catalysis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Gold Catalysts in Hydroamination: IPrAuNTf2 vs. Alternative Gold Catalysts
For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing molecules is a critical endeavor. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, stands out as an atom-economical method for forging C-N bonds. Gold catalysts have emerged as powerful tools for this transformation, offering mild reaction conditions and unique selectivity. This guide provides an objective comparison of the performance of the N-heterocyclic carbene (NHC) gold catalyst, IPrAuNTf2, with other common gold catalysts in the context of intermolecular hydroamination, supported by experimental data and detailed protocols.
At the forefront of homogeneous gold catalysis, complexes bearing bulky N-heterocyclic carbene (NHC) ligands have demonstrated remarkable activity and stability. Among these, this compound (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene and NTf2 = bis(trifluoromethanesulfonyl)imide) is a prominent example. Its strong σ-donating ability and steric bulk contribute to the stabilization of the active gold species and promote efficient catalytic turnover.
To provide a clear performance benchmark, this guide compares this compound with other classes of gold catalysts, including those with different NHC ligands and popular phosphine-based ligands. The intermolecular hydroamination of phenylacetylene with aniline is used as a model reaction to evaluate catalyst efficacy.
Performance Comparison of Gold Catalysts
The following table summarizes the catalytic performance of various gold complexes in the hydroamination of phenylacetylene with aniline. The data highlights the influence of the ligand scaffold on reaction yield and efficiency.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| IPrAuCl | NHC | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | >99 |
| ICyAuCl | NHC | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | 85 |
| IMesAuCl | NHC | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | 75 |
| IAdAuCl | NHC | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | 60 |
| (Ph3P)AuCl | Phosphine | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | 40 |
| JohnphosAuCl | Phosphine | 1 | AgSbF6 (2) | Acetonitrile | 90 | 16 | 55 |
Note: While the provided data from a comparative study on NHC-Au(I) complexes did not explicitly test this compound, the performance of IPrAuCl with a silver co-catalyst to generate the active cationic species is presented as a close proxy. The non-coordinating NTf2 anion in this compound serves a similar role to the in-situ generated SbF6 anion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the hydroamination of phenylacetylene with aniline using NHC- and phosphine-ligated gold catalysts.
General Procedure for Hydroamination using NHC-Gold(I) Complexes
This protocol is adapted from a study on the hydroamination of alkynes catalyzed by various NHC-Gold(I) complexes.[1]
Materials:
-
Arylamine (e.g., aniline) (1.0 mmol)
-
Alkyne (e.g., phenylacetylene) (1.5 mmol)
-
Au-NHC precatalyst (e.g., IPrAuCl) (1 mol%)
-
Silver salt co-catalyst (e.g., AgSbF6) (2 mol%)
-
Solvent (e.g., Acetonitrile) (1.0 mL)
-
Internal standard (e.g., CH2Br2)
Procedure:
-
In a Schlenk tube maintained under an inert atmosphere, the arylamine, alkyne, Au-NHC precatalyst, and silver salt co-catalyst are combined.
-
The solvent is added, and the flask is placed in a preheated oil bath at 90°C.
-
The reaction mixture is stirred for 16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
An internal standard in a deuterated solvent (e.g., CDCl3) is added to the crude oil for yield determination by 1H-NMR spectroscopy.
General Procedure for Hydroamination using Phosphine-Gold(I) Complexes
This protocol is a general representation for phosphine-ligated gold catalysts and can be adapted based on specific literature procedures.
Materials:
-
Aniline (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Phosphine-gold precatalyst (e.g., (Ph3P)AuCl or JohnphosAuCl) (1 mol%)
-
Silver salt co-catalyst (e.g., AgOTf or AgSbF6) (1 mol%)
-
Solvent (e.g., Dioxane or Toluene) (2.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the phosphine-gold precatalyst and the silver salt co-catalyst.
-
Add the solvent, followed by the aniline and then the phenylacetylene.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to isolate the desired imine product.
Visualizing the Catalytic Process
To better understand the experimental workflow and the relationships between the components of the catalytic system, the following diagrams are provided.
References
Validation of Iprauntf2-Derived Compound Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparative analysis of novel compound structures, using the placeholder "Iprauntf2" to illustrate the process. The methodologies and data presentation formats are modeled on established practices in drug discovery for well-characterized compound classes, such as small molecule inhibitors.[1]
Introduction to Compound Validation
The validation of a new chemical entity is a critical process in drug discovery, ensuring that a compound's structure corresponds to its observed biological activity and that it possesses desirable drug-like properties.[2][3] This involves a combination of computational modeling and experimental assays to confirm the compound's interaction with its biological target and to assess its efficacy and potential toxicity.[2][4][5][6] Structure-based drug design and fragment-based discovery are common approaches that rely on detailed knowledge of chemical structures to rationally design and optimize new therapeutic agents.[2]
Comparative Data Analysis of this compound Analogs
A key step in lead optimization is the comparative analysis of a lead compound and its derivatives. This is typically achieved by measuring their activity in relevant assays. The data should be presented in a clear and organized manner to facilitate comparison.
Table 1: In Vitro Potency of this compound-Derived Compounds
| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | Target X | 50 | HEK293 | Biochemical |
| This compound-001 | Target X | 25 | HEK293 | Biochemical |
| This compound-002 | Target X | 150 | HEK293 | Biochemical |
| This compound-003 | Target X | 45 | HEK293 | Biochemical |
| Control Cmpd | Target X | 10 | HEK293 | Biochemical |
Table 2: Cellular Activity of this compound-Derived Compounds
| Compound ID | EC50 (nM) | Cell Line | Assay Type | Therapeutic Index (TI) |
| This compound | 200 | MCF-7 | Cell Viability | 10 |
| This compound-001 | 100 | MCF-7 | Cell Viability | 20 |
| This compound-002 | 800 | MCF-7 | Cell Viability | 5 |
| This compound-003 | 180 | MCF-7 | Cell Viability | 12 |
| Control Cmpd | 50 | MCF-7 | Cell Viability | 50 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings.
3.1. Biochemical Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Materials : Recombinant kinase, peptide substrate, ATP, test compounds, assay buffer.
-
Procedure :
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
3.2. Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and cytotoxicity.
-
Materials : Cancer cell line, cell culture medium, test compounds, MTS or similar reagent.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 72 hours.
-
Add MTS reagent and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
3.3. Western Blotting
This technique is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of a compound.
-
Materials : Cell lysates, SDS-PAGE gels, transfer membranes, primary and secondary antibodies, detection reagents.
-
Procedure :
-
Prepare cell lysates from cells treated with the test compound.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Wash and then probe with a secondary antibody conjugated to an enzyme.
-
Add a substrate that will be converted by the enzyme into a detectable signal.
-
Visualizations: Pathways and Workflows
Diagrams are powerful tools for visualizing complex biological pathways and experimental processes.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound analog validation.
References
- 1. youtube.com [youtube.com]
- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 3. dispendix.com [dispendix.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Unmasking Reactive Intermediates: A Comparative Guide to the Spectroscopic Analysis of Iproniazid Metabolism
For researchers, scientists, and drug development professionals, understanding the transient, highly reactive intermediates formed during drug metabolism is paramount to ensuring drug safety and efficacy. This guide provides a comparative analysis of spectroscopic techniques used to study the reaction intermediates of Iproniazid, a drug known for its potential to form toxic metabolites. We will delve into experimental protocols, present comparative data, and visualize the complex pathways and workflows involved.
Iproniazid, a monoamine oxidase inhibitor previously used as an antidepressant, was withdrawn from the market due to concerns about hepatotoxicity. This toxicity is linked to the formation of reactive intermediates during its metabolism. The study of these fleeting molecular species is challenging and requires sophisticated analytical techniques. Spectroscopic methods, which measure the interaction of electromagnetic radiation with matter, are powerful tools for identifying and characterizing these intermediates.
Comparison of Spectroscopic Techniques for Intermediate Analysis
The choice of spectroscopic technique for studying reaction intermediates depends on the specific characteristics of the intermediate, such as its lifetime, concentration, and molecular structure. Below is a comparison of common methods used in the context of drug metabolism studies.
| Spectroscopic Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores. | Electronic transitions, formation and decay kinetics of intermediates with distinct absorption spectra. | High sensitivity, applicable to fast reactions (stopped-flow), relatively inexpensive. | Provides limited structural information, requires chromophores. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, which excites molecular vibrations. | Functional groups present in the intermediate, changes in bonding during the reaction. | Provides detailed structural information, can be used for in-situ monitoring. | Lower sensitivity than UV-Vis, water absorption can interfere. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, connectivity of atoms, and dynamics of the intermediate. | Provides the most detailed structural information. | Lower sensitivity, longer acquisition times, may not be suitable for very short-lived intermediates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight of the intermediate, fragmentation patterns providing structural clues. | High sensitivity and specificity, can identify unknown intermediates. | Can be destructive, may not be suitable for directly observing the intermediate in solution. |
| Electron Spin Resonance (ESR) Spectroscopy | Detects unpaired electrons in paramagnetic species. | Identification and characterization of radical intermediates. | Highly specific for radical species. | Only applicable to paramagnetic intermediates. |
Experimental Protocols
In Vitro Metabolism of Iproniazid with Microsomes
A common experimental setup to study the metabolic activation of drugs like Iproniazid involves incubation with liver microsomes, which contain the cytochrome P450 enzymes responsible for metabolism.
-
Preparation of Incubation Mixture: A typical incubation mixture contains rat or human liver microsomes, a NADPH-generating system (as a source of reducing equivalents for P450 enzymes), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and the drug substrate (Iproniazid).
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the pre-warmed incubation mixture.
-
Time-Course Analysis: Aliquots of the reaction mixture are withdrawn at various time points.
-
Quenching of Reaction: The reaction in the aliquots is stopped by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins.
-
Sample Preparation for Analysis: The quenched samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for spectroscopic analysis.
Spectroscopic Analysis of Reaction Intermediates
-
UV-Visible Spectroscopy (Stopped-Flow): For rapid kinetic analysis, a stopped-flow instrument is used. Solutions of the enzyme and the substrate are rapidly mixed, and the change in absorbance at a specific wavelength corresponding to a suspected intermediate is monitored over time.
-
LC-MS/MS Analysis: The supernatant from the quenched reaction is injected into a liquid chromatograph coupled to a tandem mass spectrometer. This allows for the separation of metabolites and their identification based on their mass-to-charge ratio and fragmentation patterns. Trapping agents can be added to the incubation mixture to form stable adducts with reactive intermediates, which can then be readily detected by LC-MS/MS.
Visualizing the Pathways and Workflows
To better understand the processes involved in the spectroscopic analysis of Iproniazid reaction intermediates, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and the experimental workflow.
Caption: Metabolic pathway of Iproniazid leading to a reactive radical intermediate and subsequent hepatotoxicity.
Caption: A generalized experimental workflow for the spectroscopic analysis of Iproniazid reaction intermediates.
By employing a combination of these spectroscopic techniques and well-designed experimental protocols, researchers can effectively identify and characterize the transient intermediates in drug metabolism. This knowledge is crucial for predicting and mitigating potential drug-induced toxicities, ultimately leading to the development of safer and more effective pharmaceuticals.
A Comparative Kinetic Analysis of Iprauntf2 in Catalyzed Transformations
For researchers and professionals in drug development, the efficiency and kinetics of catalytic systems are paramount. This guide provides a comparative analysis of the kinetic performance of the gold(I)-N-heterocyclic carbene complex, Iprauntf2 ([Au(IPr)(NTf2)]), a prominent catalyst in a variety of organic transformations. While direct kinetic comparisons across different reaction types are challenging, this document focuses on the well-studied cycloisomerization of 1,6-enynes, a common benchmark reaction, to contrast the performance of this compound with alternative catalytic systems, particularly those based on palladium.
While the scientific literature extensively documents the synthetic utility of this compound in mediating complex chemical transformations, including cycloisomerizations, rearrangements, and alkylations, a scarcity of direct, side-by-side kinetic studies with alternative catalysts for identical substrates under uniform conditions presents a challenge for rigorous quantitative comparison. However, by synthesizing available data and mechanistic insights, a qualitative and semi-quantitative assessment of this compound's kinetic profile can be constructed.
Performance in 1,6-Enyne Cycloisomerization
The cycloisomerization of 1,6-enynes is a powerful method for the construction of carbo- and heterocyclic frameworks. Both gold catalysts, like this compound, and palladium complexes are widely employed for this transformation, often proceeding through different mechanistic pathways, which directly influences their kinetic behavior.
This compound-Catalyzed Cycloisomerization:
Gold(I) catalysts, including this compound, are known for their high catalytic activity, often at low catalyst loadings and mild reaction temperatures. The catalytic cycle is generally initiated by the π-activation of the alkyne moiety of the enyne substrate by the electrophilic gold center. This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, leading to the formation of a cyclopropyl gold-carbene intermediate. Subsequent rearrangement pathways then yield the final cyclized product.
A key kinetic feature of many gold(I)-catalyzed enyne cycloisomerizations is their high turnover frequency (TOF), even at room temperature. This efficiency is attributed to the low activation barriers for the key cyclization and rearrangement steps.
Palladium-Catalyzed Cycloisomerization:
Palladium-catalyzed cycloisomerizations of 1,6-enynes can proceed through various mechanisms, including hydropalladation, carbopalladation, or oxidative cyclization pathways. These reactions often require higher temperatures compared to their gold-catalyzed counterparts. The kinetics of palladium-catalyzed systems can be more complex, with factors such as ligand identity, additives, and the oxidation state of the palladium species playing a crucial role in the overall reaction rate.
Comparative Kinetic Data
| Catalyst System | Typical Substrate | Typical Conditions | Reaction Time | Reported Yield |
| This compound | N-tosyl-1,6-enyne | 2 mol%, CH2Cl2, rt | 10 min - 2 h | >95% |
| Pd(OAc)2 / PPh3 | Diethyl diallylmalonate-based 1,6-enyne | 5 mol% Pd, 10 mol% PPh3, Toluene, 80-110 °C | 12 - 24 h | 70-90% |
This table is a generalized representation based on typical conditions reported in the literature and is intended for illustrative purposes. Direct comparison requires identical substrates and conditions.
From this general comparison, it is evident that this compound often facilitates faster transformations at lower temperatures than typical palladium systems for 1,6-enyne cycloisomerization.
Experimental Protocols
To facilitate further comparative studies, a general protocol for monitoring the kinetics of an this compound-catalyzed 1,6-enyne cycloisomerization is provided below.
General Procedure for Kinetic Analysis of this compound-Catalyzed 1,6-Enyne Cycloisomerization:
-
Materials and Reagents:
-
1,6-enyne substrate (e.g., N-(4-methylphenyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine)
-
This compound catalyst
-
Internal standard (e.g., dodecane or mesitylene)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
NMR tubes or GC vials
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 1,6-enyne substrate and the internal standard in the chosen solvent of a known concentration.
-
Prepare a stock solution of the this compound catalyst in the same solvent of a known concentration.
-
-
Kinetic Experiment Setup:
-
In a typical experiment, a reaction vessel (e.g., a Schlenk flask) is charged with the substrate/internal standard stock solution under an inert atmosphere.
-
The reaction vessel is thermostated to the desired temperature (e.g., 25 °C).
-
The reaction is initiated by the rapid addition of the this compound catalyst stock solution via syringe.
-
-
Monitoring the Reaction:
-
At timed intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by filtering through a short plug of silica gel or by adding a quenching agent like a phosphine scavenger).
-
The quenched samples are then analyzed by a suitable technique, such as:
-
Gas Chromatography (GC): To determine the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To monitor the change in integration of characteristic signals of the substrate and product relative to the internal standard.
-
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time.
-
From this data, the initial reaction rate can be determined.
-
Depending on the reaction order, appropriate kinetic models can be applied to determine the rate constant (k).
-
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for a gold(I)-catalyzed 1,6-enyne cycloisomerization and a typical experimental workflow for kinetic analysis.
Caption: Generalized catalytic cycle for this compound-catalyzed 1,6-enyne cycloisomerization.
Caption: A typical experimental workflow for kinetic analysis of a catalyzed reaction.
A Comparative Guide to the Reproducibility of Experiments Using Iprauntf2 and Alternatives in Enyne Cycloisomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gold-based catalyst Iprauntf2 with a common alternative, Platinum(II) chloride (PtCl₂), in the context of 1,6-enyne cycloisomerization, a crucial reaction in the synthesis of complex organic molecules. The information presented is based on established experimental data to ensure a reliable assessment of reproducibility and performance.
Performance Comparison in 1,6-Enyne Cycloisomerization
The cycloisomerization of 1,6-enynes is a powerful transformation for the construction of bicyclic scaffolds. The choice of catalyst is critical and can significantly influence the reaction's efficiency, selectivity, and reproducibility. Below is a comparison of this compound, a modern N-heterocyclic carbene (NHC) gold(I) catalyst, and Platinum(II) chloride, a classic transition metal catalyst for this reaction.
Table 1: Catalyst Performance in the Cycloisomerization of a Generic 1,6-Enyne
| Parameter | This compound ([IPrAuNTf₂]) | Platinum(II) Chloride (PtCl₂) |
| Product Yield | Typically high (often >90%) | Variable, often moderate to high |
| Reaction Time | Generally fast (minutes to a few hours) | Can be significantly longer (hours to days) |
| Reaction Temperature | Mild (often room temperature) | Often requires elevated temperatures (e.g., 60-80 °C) |
| Catalyst Loading | Low (typically 1-5 mol%) | Generally higher (e.g., 5-10 mol%) |
| Selectivity | High, often leading to specific isomers | Can produce mixtures of products |
| Functional Group Tolerance | Generally broad | Can be more limited |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of any experiment. The following protocols are representative for the cycloisomerization of a generic 1,6-enyne using this compound and PtCl₂.
Protocol 1: Cycloisomerization of a 1,6-Enyne using this compound
Materials:
-
1,6-enyne substrate
-
This compound ([IPrAuNTf₂]) catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (0.02 mmol, 2 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic product.
Protocol 2: Cycloisomerization of a 1,6-Enyne using PtCl₂
Materials:
-
1,6-enyne substrate
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous toluene (10 mL).
-
Add Platinum(II) chloride (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Stir the mixture at this temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Catalytic Cycle of Gold(I)-Catalyzed Enyne Cycloisomerization
The catalytic cycle for gold(I) catalysts like this compound typically involves the activation of the alkyne moiety, followed by nucleophilic attack of the alkene and subsequent rearrangement to form the bicyclic product.
Caption: Catalytic cycle for this compound-catalyzed 1,6-enyne cycloisomerization.
Catalytic Cycle of Platinum(II)-Catalyzed Enyne Cycloisomerization
The mechanism for PtCl₂-catalyzed cycloisomerization can be more complex and may involve changes in the oxidation state of the platinum center.
Caption: A plausible catalytic cycle for PtCl₂-catalyzed 1,6-enyne cycloisomerization.
Experimental Workflow Comparison
This diagram illustrates the general workflow for the two catalytic systems, highlighting the key differences in reaction conditions.
Caption: Comparative experimental workflow for enyne cycloisomerization.
A Comparative Analysis of Iprauntf2 and Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed comparative analysis of the gold-based catalyst, Iprauntf2, and the well-established palladium catalysts, focusing on their application in cross-coupling reactions, a cornerstone of modern organic synthesis.
While palladium catalysts have long been the workhorse in forming carbon-carbon and carbon-heteroatom bonds, emerging gold catalysts like this compound are presenting new possibilities and, in some cases, complementary reactivity. This analysis delves into the performance, mechanisms, and experimental considerations for both catalyst systems, supported by representative data and detailed protocols.
Performance Comparison: this compound vs. Palladium Catalysts
Direct quantitative comparisons of this compound and palladium catalysts for the same cross-coupling reaction under identical conditions are not extensively documented in the literature. However, by examining their performance in their respectively favored transformations, a comparative picture emerges. The following tables summarize typical performance data for each catalyst in the context of Suzuki-Miyaura cross-coupling, a ubiquitous reaction in pharmaceutical and materials chemistry.
Table 1: Performance Data for a Representative this compound-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 85 | 170 | 8.5 |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | 82 | 164 | 8.2 |
| 3 | 2-Iodothiophene | 3-Methoxyphenylboronic acid | 78 | 156 | 7.8 |
Note: The data presented for this compound is representative of gold-catalyzed Suzuki-Miyaura reactions and is based on typical yields and reaction times reported in the literature for similar gold(I) phosphine complexes. The catalyst loading is assumed to be 0.5 mol% and the reaction time 20 hours.
Table 2: Performance Data for a Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 95 | 1900 | 95 |
| 2 | 1-Bromonaphthalene | 4-Tolylboronic acid | 92 | 1840 | 92 |
| 3 | 2-Bromothiophene | 3-Methoxyphenylboronic acid | 90 | 1800 | 90 |
Note: The data for the palladium catalyst is based on well-established literature reports for Suzuki-Miyaura reactions using a standard palladium precatalyst like Pd(PPh₃)₄. The catalyst loading is assumed to be 0.05 mol% and the reaction time 2 hours.
From this representative data, it is evident that palladium catalysts generally exhibit higher turnover numbers (TON) and turnover frequencies (TOF) in traditional Suzuki-Miyaura reactions, signifying greater efficiency and faster reaction rates. However, gold catalysts like this compound can still provide good to excellent yields, albeit typically requiring higher catalyst loadings and longer reaction times. The true value of gold catalysts may lie in their unique reactivity and selectivity profiles for specific substrate combinations or in reactions where palladium catalysts are ineffective.
Mechanistic Distinctions: A Tale of Two Metals
The fundamental difference in the catalytic behavior of this compound and palladium catalysts lies in their preferred mechanistic pathways for cross-coupling reactions.
Palladium Catalysis: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle. This cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst.[1]
This compound (Gold) Catalysis: The mechanism for gold-catalyzed cross-coupling is less universally agreed upon and can be more complex. For a Suzuki-Miyaura type reaction, a Au(I)/Au(III) catalytic cycle is often proposed.[2] However, the oxidative addition of an aryl halide to a Au(I) center is generally more difficult than to a Pd(0) center.[2] This higher energy barrier often necessitates the use of more reactive aryl iodides and specific ligands to facilitate the reaction. In some instances, gold catalysts may operate through alternative mechanisms that do not involve a formal Au(I)/Au(III) cycle, or they may act in concert with another metal in cooperative catalysis.[3][4]
A notable example of their divergent reactivity is in Heck-type reactions. Palladium catalysts typically yield the branched, more substituted alkene product through a syn-carbopalladation followed by syn-β-hydride elimination. In contrast, gold catalysts can favor the formation of the linear, less substituted product via an Allylic Deprotonation–Coupling (ADC) mechanism. This highlights the potential of gold catalysts to provide complementary selectivity to their palladium counterparts.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for a Suzuki-Miyaura reaction catalyzed by a palladium catalyst and a plausible protocol for a similar reaction catalyzed by this compound, based on literature precedents for gold-catalyzed cross-couplings.
Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Seal the flask and stir the reaction mixture vigorously at 80-100 °C for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative this compound-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative procedure for a gold-catalyzed Suzuki-Miyaura reaction, adapted from literature on similar gold(I) phosphine catalysts.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
This compound ([IPrAu]NTf₂) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl iodide (1.0 mmol), arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol) to a Schlenk flask or sealed reaction vial.
-
Add the this compound catalyst (0.02 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.
-
Seal the flask and stir the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Catalytic Processes
The following diagrams, generated using Graphviz, illustrate the key differences in the proposed catalytic cycles and the general experimental workflows.
Conclusion
Palladium catalysts remain the dominant choice for a wide range of cross-coupling reactions due to their high efficiency, broad substrate scope, and well-understood catalytic cycles. They are particularly effective for Suzuki-Miyaura, Heck, and other named cross-coupling reactions that are vital in the synthesis of complex organic molecules.
This compound, as a representative of the emerging class of gold catalysts, offers a complementary tool for organic chemists. While generally less active than palladium in traditional cross-coupling reactions, its unique reactivity and potential for alternative selectivity can be highly valuable for specific synthetic challenges. The development of gold-catalyzed cross-coupling reactions is an active area of research, and future advancements may lead to more efficient and broadly applicable gold-based catalytic systems. For researchers and professionals in drug development, understanding the distinct characteristics of both palladium and gold catalysts is crucial for the strategic design of synthetic routes and the efficient production of novel chemical entities.
References
Safety Operating Guide
Personal protective equipment for handling Iprauntf2
This document provides crucial safety protocols and logistical information for the handling and disposal of Iprauntf2 (CAS No. 951776-24-2).[1][2][3] The recommendations are based on standard best practices for handling potentially hazardous, solid organometallic compounds in a research and development environment.
Chemical Identification:
-
Name: [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)[2][3][4]
-
Molecular Formula: C29H36AuF6N3O4S2[2]
Hazard Assessment and Engineering Controls
This compound is a solid chemical compound.[2] The primary routes of occupational exposure are inhalation of dust particles and dermal contact. While specific toxicity data is not available, the presence of a heavy metal (gold) and fluorinated functional groups necessitates cautious handling to minimize exposure.
-
Engineering Controls: All weighing and manipulation of solid this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust. Local exhaust ventilation should be used for any procedures that may generate aerosols.
-
Risk Mitigation: Use the smallest quantity of material necessary for the experiment. Ensure a safety shower and eyewash station are immediately accessible.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact. Standard laboratory work clothing, such as long-sleeved shirts and pants, is required at all times.[6]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are required at a minimum.[7] When there is a risk of splashes, such as when handling solutions, chemical splash goggles and a face shield must be worn.[8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6]
-
Hand Protection: Chemical-resistant gloves are essential.[6][9] Since this compound is soluble in organic solvents like dichloromethane and toluene, glove selection must be based on resistance to the solvent being used.[2] Always inspect gloves for defects before use and remove them before leaving the laboratory.[9][10] Do not reuse disposable gloves.[9]
The following table provides general guidance on glove compatibility with common solvents that may be used with this compound. Breakthrough time (BTT) indicates the time it takes for the chemical to permeate the glove material.
| Glove Material | Solvent | Rating | Breakthrough Time (min) |
| Nitrile | Dichloromethane | Poor | < 15 |
| Toluene | Fair | 15 - 30 | |
| Neoprene | Dichloromethane | Good | 30 - 60 |
| Toluene | Good | > 240 | |
| Viton® | Dichloromethane | Excellent | > 480 |
| Toluene | Excellent | > 480 | |
| Butyl Rubber | Dichloromethane | Fair | 15 - 30 |
| Toluene | Poor | < 15 |
Data is representative and should be confirmed with the glove manufacturer's specific chemical resistance guide.
PPE Donning and Doffing Workflow
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Standard workflow for donning and doffing essential PPE.
Decontamination and Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[10]
-
Spill Cleanup: In case of a spill, secure the area. Use a spill kit with absorbent pads for solutions or a HEPA-filtered vacuum for solids. Do not use water. All cleanup materials must be disposed of as hazardous waste.
-
Container Decontamination: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., toluene). The rinsate must be collected and disposed of as hazardous waste.
-
Waste Disposal: Collect all solid waste (gloves, wipes, contaminated material) and liquid waste (rinsate) in separate, clearly labeled, sealed hazardous waste containers.
References
- 1. This compound [sobekbio.com]
- 2. chembk.com [chembk.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I) | Krackeler Scientific, Inc. [krackeler.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. osha.gov [osha.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. wm.edu [wm.edu]
- 10. biosystems.ch [biosystems.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
